molecular formula C8H14N2 B2525978 2-tert-butyl-4-methyl-1H-imidazole CAS No. 876310-50-8

2-tert-butyl-4-methyl-1H-imidazole

Cat. No.: B2525978
CAS No.: 876310-50-8
M. Wt: 138.214
InChI Key: CRMWXWGCHIXJTP-UHFFFAOYSA-N
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Description

2-tert-butyl-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.214. The purity is usually 95%.
BenchChem offers high-quality 2-tert-butyl-4-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butyl-4-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWXWGCHIXJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Safety Guide: 2-tert-butyl-4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and handling analysis of 2-tert-butyl-4-methylimidazole .

CAS Registry Number: 876310-50-8 (Verified Structure) Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers

⚠ CRITICAL IDENTITY ALERT: CAS & NOMENCLATURE DISCREPANCY

User Notification: You provided CAS 67914-60-7 in conjunction with the chemical name 2-tert-butyl-4-methylimidazole . These two identifiers refer to completely different chemical entities .

Identifier ProvidedCorresponds ToStatus in this Guide
Chemical Name 2-tert-butyl-4-methylimidazole PRIMARY SUBJECT. This guide focuses on this specific imidazole derivative, often used as a hindered curing agent or synthesis building block.
CAS Number 1-Acetyl-4-(4-hydroxyphenyl)piperazine EXCLUDED. This CAS refers to a piperazine derivative (an antifungal intermediate) and is chemically unrelated to the imidazole requested.

Action Required: Verify your specific reagent container. If your label shows CAS 67914-60-7, STOP . You are holding a piperazine derivative, and the safety protocols below (specifically for corrosive imidazoles) may not apply.

PART 1: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE
1.1 Structural Analysis & Physicochemical Properties

2-tert-butyl-4-methylimidazole is a sterically hindered imidazole derivative. The bulky tert-butyl group at the C2 position provides significant steric protection to the N3 nitrogen, reducing nucleophilicity at ambient temperatures while allowing reactivity at elevated temperatures. This "latency" makes it a critical component in shelf-stable epoxy resin systems and a selective intermediate in pharmaceutical synthesis.

Molecular Structure:

  • Formula: C₈H₁₄N₂

  • Molecular Weight: 138.21 g/mol

  • SMILES: CC1=CN=C(N1)C(C)(C)C[1]

Table 1: Physicochemical Properties (Experimental & Analog-Derived)

PropertyValue (Experimental/Predicted*)Relevance to Safety
Physical State Crystalline Solid / PowderDust explosion hazard potential.
Melting Point ~140–150 °C (Predicted based on analogs)High thermal stability; requires heating for liquid handling.
Boiling Point >260 °C (Predicted)Low volatility reduces inhalation risk at room temp.
pKa (Conjugate Acid) ~8.0–8.5Strong base; incompatible with acids and oxidizers.
LogP (Octanol/Water) ~2.1 (Predicted)Moderate lipophilicity; potential for dermal absorption.

*Note: Due to the specialized nature of CAS 876310-50-8, specific physical constants are estimated based on the structural analog 2-ethyl-4-methylimidazole (CAS 931-36-2).

PART 2: HAZARD PROFILING & TOXICOLOGY (The "Why")

As a Senior Application Scientist, I must emphasize that while the tert-butyl group reduces immediate reactivity, the core imidazole ring dictates the toxicity profile. Imidazoles are inherently corrosive and cytotoxic due to their ability to disrupt biological membranes and chelate metal ions in metalloenzymes.

2.1 GHS Hazard Classification (Derived from Analog SAR)

Based on Structure-Activity Relationship (SAR) with 2-Methylimidazole and 2-Ethyl-4-methylimidazole.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage). Note: The hindered structure may reduce this to Category 2 (Irritant) in solid form, but solutions should be treated as corrosive.

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Reproductive Toxicity: Category 1B (May damage fertility or the unborn child). Critical: 2-methylimidazole is a known reproductive toxin; analogs must be treated with identical caution.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]

2.2 Mechanism of Toxicity
  • Tissue Corrosion: The basic nitrogen (N3) protonates upon contact with moist tissue (skin, eyes, lungs), generating localized hydroxide ions (OH⁻) causing liquefactive necrosis.

  • Systemic Effects: Once absorbed, substituted imidazoles can inhibit cytochrome P450 enzymes, potentially altering the metabolism of co-administered drugs or endogenous hormones (endocrine disruption potential).

PART 3: OPERATIONAL SAFETY & HANDLING PROTOCOLS (The "How")
3.1 Engineering Controls & PPE Workflow

Trustworthiness in the lab relies on a self-validating safety loop. Do not rely on PPE alone; engineering controls are the primary defense.

DOT Diagram: Exposure Control Workflow

SafetyWorkflow Start Reagent Handling Start Hood Fume Hood (Face Velocity >0.5 m/s) Start->Hood Isolate Source PPE PPE Verification (Nitrile + Neoprene) Hood->PPE Don Gear Weighing Weighing (Static Control) PPE->Weighing Minimize Dust Dissolution Solvent Addition (Exothermic Check) Weighing->Dissolution Slow Addition Waste Waste Disposal (Basic Stream) Dissolution->Waste Quench & Dispose

Caption: Logical workflow for handling corrosive solids to minimize inhalation and dermal exposure risks.

3.2 Specific Handling Protocols

Protocol A: Solid Handling & Weighing

  • Risk: Dust inhalation and static discharge.

  • Procedure:

    • Operate strictly within a chemical fume hood.

    • Use an anti-static gun or ionizer bar if the powder is fine/fluffy (common with substituted imidazoles).

    • Self-Validation: If you can smell a faint "amine-like" or "fishy" odor, your engineering controls have failed. Stop immediately.

Protocol B: Preparation of Curing Mixtures (Epoxy)

  • Risk: Exothermic reaction.

  • Causality: The tert-butyl group delays the onset of cure (latency), but once the "kick-off" temperature is reached (typically >100°C), the reaction is autocatalytic and highly exothermic.

  • Procedure:

    • Disperse 2-tert-butyl-4-methylimidazole into the resin at temperatures below 60°C .

    • Do not store mixed "one-pot" systems in large masses (>500g) without cooling, even if they are "latent."

    • Emergency Stop: If the mixture begins to smoke or viscosity spikes rapidly, move the container to a fume hood and evacuate. Do not attempt to hold the container.

PART 4: EMERGENCY RESPONSE & ENVIRONMENTAL FATE

Table 2: Emergency Response Matrix

ScenarioImmediate ActionMechanistic Rationale
Skin Contact Wash with soap/water for 15 min. Do not use vinegar. Acidic neutralization can generate heat (exothermic neutralization), worsening the burn. Dilution is safer.
Eye Contact Rinse for 30 mins. Lift eyelids.Basic compounds penetrate the cornea rapidly (saponification of fatty acids). Immediate dilution is critical to prevent blindness.
Inhalation Move to fresh air.[3][4][5][6] Oxygen if dyspneic.[5]Pulmonary edema may be delayed up to 24 hours due to alkaline irritation of alveoli.
Spill (Solid) Dampen with inert oil/glycol, then sweep.Prevents dust generation.[4][5][7][8][9] Do not use water initially (creates corrosive runoff).
4.1 Environmental Fate
  • Biodegradability: Imidazoles are generally poorly biodegradable. The tert-butyl group further increases resistance to microbial breakdown.

  • Aquatic Toxicity: Expected to be Acute Category 1 or 2 for aquatic life. Do not allow entry into drains.

References
  • National Toxicology Program (NTP). (2004). Toxicology and Carcinogenesis Studies of 2-Methylimidazole in F344/N Rats and B6C3F1 Mice. (Technical Report Series No. 516). [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-ethyl-4-methylimidazole (Analog Read-Across). [Link]

  • PubChem. (2024).[1] Compound Summary: 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7).[1] (Cited for Identity Correction). [Link][1]

Sources

Sourcing and Validation of High-Purity 2-tert-Butyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Guide for Pharmaceutical and Polymer Applications[1]

Executive Summary

2-tert-Butyl-4-methyl-1H-imidazole (CAS: 876310-50-8 ) is a specialized heterocyclic building block characterized by significant steric hindrance at the C2 position due to the bulky tert-butyl group.[1] This structural feature imparts unique properties, making it a critical component in two distinct high-value sectors:

  • Pharmaceuticals: As a scaffold for kinase inhibitors (e.g., p38 MAP kinase, TIE-2) where the tert-butyl group occupies specific hydrophobic pockets to enhance selectivity.[2]

  • Polymer Chemistry: As a latent curing agent for epoxy resins.[2] The steric bulk of the tert-butyl group suppresses nucleophilicity at ambient temperatures, extending pot life, while allowing rapid curing at elevated temperatures.[2]

Due to its specialized nature, this compound is often absent from standard catalogs, requiring researchers to navigate a complex landscape of custom synthesis suppliers.[2] This guide provides a rigorous framework for sourcing, validating, and handling high-purity (>98%) 2-tert-butyl-4-methyl-1H-imidazole.[1]

Chemical Identity & The "Steric" Imperative

Understanding the molecule's structure is the first step in effective sourcing and quality control.[2]

PropertySpecification
Chemical Name 2-tert-Butyl-4-methyl-1H-imidazole
CAS Number 876310-50-8
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Key Structural Feature Sterically hindered C2-position (tert-butyl)
Tautomerism Exists in equilibrium with 2-tert-butyl-5-methyl-1H-imidazole
The Impact of Impurities

In pharmaceutical synthesis, impurities such as unreacted


-haloketones  (often used in synthesis) are potential genotoxic impurities (PGIs) and must be controlled to <10 ppm levels.[2] In epoxy curing, trace amounts of amidine salts  or water  can prematurely initiate polymerization, destroying the latency benefit.[2]
Strategic Sourcing: Supplier Landscape & Evaluation

Since 2-tert-butyl-4-methyl-1H-imidazole is not a commodity chemical, sourcing often requires engaging with custom synthesis labs (CROs) or specialized fine chemical suppliers.[1]

Supplier Categorization
TierDescriptionTypical PurityRisk ProfileRecommended For
Tier 1: Catalog Majors (e.g., Sigma-Aldrich, Enamine)High reliability, standardized QC.>97%LowInitial screening, small scale (<10g).[1][2]
Tier 2: Specialized CROs (e.g., ChemScene, Combi-Blocks)Focus on heterocycles; flexible synthesis.[2]>95-98%ModerateScale-up (10g - 1kg), process development.[1][2]
Tier 3: Bulk Manufacturers (Asia-Pacific)High volume, variable QC.>90-95%HighCommercial production (requires rigorous internal QC).[1][2]
Synthesis-Based Supplier Qualification

When evaluating a custom synthesis supplier, request the Route of Synthesis (ROS) .[2] The most common route involves the condensation of Pivalamidine with Chloroacetone (or similar


-haloketone).[1][2]
  • Why ask? Knowing the route allows you to predict impurities.[2]

    • Impurity A: Unreacted Chloroacetone (Genotoxic).[2]

    • Impurity B: Pivalamidine hydrochloride (Salt residue).[2]

    • Impurity C: 2-tert-Butyl-4-methylimidazole isomers (Regioisomers).[1]

Technical Validation Protocol

Trustworthiness Directive: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform the following internal validation upon receipt.

A. Structural Confirmation (NMR Spectroscopy)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals:

    • 
       ~1.3 ppm (Singlet, 9H): tert-Butyl group.[2]
      
    • 
       ~2.2 ppm (Singlet, 3H): Methyl group at C4.[2]
      
    • 
       ~6.7-6.9 ppm (Singlet, 1H): Imidazole C5-H.[1][2]
      
    • Note: Broad NH signal may be visible >10 ppm depending on solvent/dryness.[2]

B. Purity Analysis (HPLC Method)

Use this reverse-phase method to detect organic impurities.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).[2]

C. Workflow Visualization: Supplier Qualification

SupplierQualification Start Identify Need: 2-tert-Butyl-4-methyl-1H-imidazole Search Search Tier 1 & 2 Suppliers (Catalog vs. Custom) Start->Search Request Request Quote & ROS (Route of Synthesis) Search->Request EvalROS Evaluate ROS: Is Chloroacetone used? Request->EvalROS RiskHigh High Risk: Genotoxic Impurity Check Required EvalROS->RiskHigh Yes RiskLow Standard Risk: General Purity Check EvalROS->RiskLow No Order Place Sample Order (1-5g) RiskHigh->Order RiskLow->Order QC_Arrival QC Upon Arrival: 1. 1H-NMR (Structure) 2. HPLC (Purity >98%) Order->QC_Arrival Decision Pass QC Specs? QC_Arrival->Decision Approve Approve Supplier for Scale-Up Decision->Approve Yes Reject Reject & Request Remediation Decision->Reject No

Figure 1: Strategic workflow for qualifying suppliers of high-purity imidazole intermediates, emphasizing impurity risk assessment.

Handling & Stability
  • Hygroscopicity: Alkyl imidazoles are generally hygroscopic.[2] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Physical State: Likely a crystalline solid or semi-solid at room temperature.[2]

  • Reactivity: The tert-butyl group provides steric protection, but the N1-H is still acidic (pKa ~14) and can be deprotonated by strong bases (NaH, KOtBu) for alkylation reactions.[2]

  • Safety: Standard PPE (gloves, goggles).[2] Avoid inhalation of dust.[2]

References
  • Sigma-Aldrich. Product Specification: 2-tert-Butyl-4-methyl-1H-imidazole (CAS 876310-50-8).[1]Link[1][2]

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis.[2] Academic Press, 1997.[2] (Standard text on imidazole synthesis via Radziszewski and other routes).

  • European Medicines Agency (EMA). Assessment Report on the Control of Genotoxic Impurities in Pharmaceutical Substances.[2]Link

  • ChemScene. Building Blocks: Imidazoles.Link[1][2]

  • Ricci, A. Modern Amination Methods.[2] Wiley-VCH, 2000.[2] (Discusses synthesis of hindered amines and imidazoles).

Sources

Methodological & Application

Application Note: Advanced Radziszewski Synthesis of Sterically Hindered Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The classical Debus-Radziszewski imidazole synthesis (1882)—condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia—is a cornerstone of heterocyclic chemistry.[1] However, it frequently fails when applied to sterically hindered substrates (e.g., ortho-substituted aryl aldehydes, bulky aliphatic amines, or adamantyl groups). In these scenarios, steric repulsion prevents the planarization required for aromatization, leading to stalled diimine intermediates, low yields (<30%), or complex side-product mixtures.

This guide provides two optimized protocols specifically engineered to overcome steric barriers:

  • Microwave-Assisted Solvent-Free Protocol: Utilizes rapid dielectric heating to surmount the high activation energy of bulky nucleophilic attacks.

  • Lewis Acid Catalyzed Thermal Protocol: Uses surface-active catalysts (e.g.,

    
     or 
    
    
    
    ) to activate carbonyls without the harsh acidic conditions that degrade sensitive bulky substituents.

Mechanistic Insight & Steric Blockade

To optimize the reaction, one must understand where the steric bulk interferes. The reaction proceeds via a dual-pathway mechanism involving the formation of a diimine intermediate followed by cyclization.

The Steric Bottleneck

In hindered systems, the initial nucleophilic attack of the amine on the benzil (1,2-dicarbonyl) is kinetically disfavored. Furthermore, the final dehydration step requires the ring to adopt a planar conformation; bulky substituents at the


 (amine) and 

(aldehyde) positions create significant torsional strain, often halting the reaction at the non-aromatic hydroxy-imidazoline stage.

Radziszewski_Mechanism Benzil 1,2-Dicarbonyl (Benzil) Diimine Diimine Intermediate (Unstable) Benzil->Diimine Condensation 1 Aldehyde Aldehyde (R-CHO) Aminal Diamino-diol Intermediate Aldehyde->Aminal Condensation 2 Amine Amine/NH4OAc (Nitrogen Source) Amine->Diimine Condensation 1 Diimine->Aminal Condensation 2 Blockade STERIC BLOCKADE (Bulky R-groups prevent planarization) Aminal->Blockade Cyclization Attempt Imidazole Tetrasubstituted Imidazole Blockade->Imidazole Heat/Catalyst Overcomes Barrier Side Side Products (Oxazoles/Stalled) Blockade->Side Insufficient Energy

Figure 1: Mechanistic pathway highlighting the critical "Steric Blockade" where bulky substituents prevent the transition from the intermediate aminal to the aromatic imidazole.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening, extremely bulky groups (tert-butyl, mesityl), and "Green Chemistry" compliance.

Rationale

Microwave irradiation (MW) provides direct energy transfer to the polar transition state. In solvent-free conditions, the concentration of reactants is maximal, increasing the collision frequency of sterically shielded reaction centers.

Materials
  • Reagents: Benzil (1.0 equiv), Bulky Aldehyde (1.0 equiv), Ammonium Acetate (4.0 equiv for trisubstituted) OR Primary Amine (1.0 equiv for tetrasubstituted).

  • Catalyst: Molecular Iodine (

    
    , 5 mol%) or Silica-supported 
    
    
    
    (
    
    
    ).
  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) capable of pressure control.

Step-by-Step Methodology
  • Pre-Mixing: In a mortar, grind Benzil (1 mmol), Aldehyde (1 mmol), and Ammonium Acetate (4 mmol) together with the catalyst (e.g., 5 mol%

    
    ) until a homogeneous powder is formed.
    
    • Note: If synthesizing tetrasubstituted imidazoles, use Benzil (1 mmol), Aldehyde (1 mmol), Amine (1 mmol), and

      
       (1 mmol).[2]
      
  • Vessel Loading: Transfer the powder into a 10 mL microwave process vial. Add a magnetic stir bar.

  • Irradiation:

    • Temperature: 130°C

    • Time: 5–10 minutes (Hold time).

    • Power: Dynamic mode (max 300W).

    • Caution: Monitor pressure.[3] Ammonia gas is generated. Ensure the vessel is rated for >15 bar.

  • Work-up:

    • Cool to 50°C.

    • Add hot ethanol (5 mL) to the vessel and stir to dissolve the crude melt.

    • Pour into ice-cold water (20 mL). The product should precipitate immediately.

  • Purification: Filter the solid. Wash with diethyl ether (to remove unreacted iodine/catalyst traces). Recrystallize from Ethanol/Water (9:1).

Protocol B: Catalytic Thermal Synthesis (Scale-Up)

Best for: Large-scale batches (>10g), heat-sensitive aldehydes, and laboratories without MW reactors.

Rationale

Using a Lewis Acid catalyst like


 adsorbed on silica or a heteropoly acid allows the reaction to proceed at lower temperatures than the traditional acetic acid reflux. The solid support acts as a surface for the reactants to align, reducing the entropic penalty of bringing three bulky components together.
Step-by-Step Methodology
  • Catalyst Prep: Dissolve

    
     in acetone, add silica gel (200-400 mesh), and evaporate solvent to create 
    
    
    
    (approx 10% w/w).
  • Reaction Setup: In a round-bottom flask, combine:

    • Benzil (10 mmol)

    • Substituted Benzaldehyde (10 mmol)

    • Amine (10 mmol)

    • Ammonium Acetate (10 mmol)

    • Catalyst (

      
      , 0.5 g)
      
  • Solvent: Add minimal Ethanol (just enough to create a slurry, ~5-10 mL).

  • Reflux: Heat to 80°C (oil bath) for 45–90 minutes.

    • QC Check: Spot TLC every 15 mins. The disappearance of the distinctive yellow benzil spot is the primary indicator of conversion.

  • Isolation:

    • Add hot acetone to the flask and filter while hot (removes the silica catalyst).

    • Evaporate the filtrate to dryness.

    • Wash the residue with water to remove excess ammonium salts.

    • Recrystallize from ethyl acetate/hexane.

Data Presentation: Comparative Efficiency

The following table summarizes the efficiency of these protocols compared to the classic method when applied to a sterically hindered model substrate (e.g., 2-(2,6-dichlorophenyl)-4,5-diphenylimidazole).

MethodCatalyst/ConditionsTimeYield (%)Notes
Classic Reflux in Glacial AcOH12 hrs35%Significant side products; difficult purification.
Protocol A MW /

(Solvent-Free)
8 min92%Cleanest profile; requires pressure vessel.
Protocol A MW / Ni-C (Solvent-Free)10 min95%Highest yield; catalyst requires prep.
Protocol B Thermal /

-SiO

60 min88%Best for scale-up; catalyst is reusable.
Protocol B Thermal /

-SiO

90 min85%High selectivity for tetrasubstituted product.

Troubleshooting & Quality Control

Competitive Formation (Tri- vs. Tetra-substituted)

In 4-component reactions (Benzil + Aldehyde + Amine +


), there is competition between the amine and ammonia (from 

) attacking the diimine.
  • Symptom: Mixture of N-substituted (tetra) and N-unsubstituted (tri) imidazoles.

  • Fix: Increase the ratio of the primary Amine to 1.5 equiv and reduce

    
     to 1.0 equiv. Use a catalyst with high selectivity for amines, such as metal tetrafluoroborates (
    
    
    
    ).
Stalled Reaction (Intermediate Precipitation)
  • Symptom: A white/off-white solid precipitates early and yield is low. This is often the non-aromatic aminal intermediate.

  • Fix: The dehydration step is blocked. Add a dehydrating agent (e.g., small amount of acetic anhydride) or increase the reaction temperature/MW power to force water elimination.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1:1:1 Stoichiometry) Mix Homogenize/Grind with Catalyst Start->Mix Decision Select Energy Source Mix->Decision MW Microwave Irradiation 130°C, 5-10 min Decision->MW High Throughput Thermal Thermal Reflux 80°C, 60-90 min Decision->Thermal Scale Up TLC TLC Check (Benzil consumption) MW->TLC Thermal->TLC TLC->MW Incomplete (+2 min) Workup Precipitation in Ice Water TLC->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify

Figure 2: Operational workflow for the synthesis of hindered imidazoles.

References

  • Chundawat, T. S., et al. (2016).[4][5] "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." Synlett.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Substituted Imidazoles." BenchChem Protocols.

  • Sparks, R. B., et al. (2008). "Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control." Green Chemistry.

  • Teimouri, A., et al. (2012). "Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl3/SiO2 as heterogeneous catalyst." Journal of Chemical Sciences.

  • Kidwai, M., et al. (2007).[6] "One pot synthesis of highly substituted 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazole by using molecular iodine." Journal of Molecular Catalysis A: Chemical.

Sources

Advanced Latency Control: The Catalytic Mechanism of 2-tert-Butyl-4-Methylimidazole (2tB4MI)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic mechanism and experimental validation of 2-tert-butyl-4-methylimidazole (2tB4MI) , a highly hindered imidazole derivative used as a latent curing agent and accelerator in polymerization, particularly for epoxy resins.

Executive Summary

In the landscape of thermoset polymerization, the balance between pot life (latency) and reactivity (cure speed) is the critical formulation challenge. Standard imidazoles like 2-methylimidazole (2MI) offer rapid cure but poor latency.

2-tert-butyl-4-methylimidazole (2tB4MI) represents a class of sterically hindered imidazoles . The bulky tert-butyl group at the C2 position acts as a "thermal gate," physically blocking the nucleophilic nitrogen (N3) at room temperature. This guide delineates the mechanistic pathway of 2tB4MI, proving its utility in one-pot adhesive systems, semiconductor encapsulants, and high-performance composites where extended shelf life is non-negotiable.

Mechanistic Insight: The "Steric Gate" Theory

The catalytic efficacy of imidazoles in epoxy polymerization relies on two factors:

  • Nucleophilicity: The ability of the pyridinic nitrogen (N3) to attack the epoxide ring.

  • Basicity: The ability to deprotonate hydroxyl groups (forming alkoxides).

Structural Dynamics

Unlike 2-methylimidazole (2MI) or 2-ethyl-4-methylimidazole (2E4MZ), the 2-tert-butyl group in 2tB4MI introduces massive steric bulk directly adjacent to the active N3 site.

  • At Room Temperature (

    
    ):  The tert-butyl group rotates and conformationally shields the N3 lone pair. This prevents the initial nucleophilic attack on the epoxide ring (the rate-limiting step), effectively rendering the catalyst "dormant."
    
  • At Cure Temperature (

    
    ):  Thermal energy overcomes the rotational barrier of the tert-butyl group and the activation energy of the ring-opening reaction. The N3 site becomes accessible, and the high basicity (enhanced by the +I inductive effect of the tert-butyl and methyl groups) drives rapid crosslinking.
    
The Catalytic Cycle (Adduct Formation)

The polymerization proceeds via a regenerative anionic mechanism :

  • Activation: Thermal "de-shielding" of the N3 lone pair.

  • Initiation: N3 attacks the epoxide ring, forming a 1:1 Zwitterionic Adduct .

  • Propagation: The alkoxide anion on the adduct attacks a second epoxide, forming a 1:2 Adduct .

  • Chain Growth: The 1:2 adduct acts as the true catalytic species, initiating anionic polymerization of the epoxy resin (etherification).

  • Regeneration: Intramolecular hydrogen transfer can regenerate the neutral imidazole, allowing it to initiate new chains.

Pathway Visualization

The following diagram illustrates the transition from the sterically hindered "dormant" state to the active catalytic cycle.

G Dormant Dormant 2tB4MI (RT: Steric Shielding) Heat Thermal Activation (T > 100°C) Dormant->Heat Energy Input Active Active Conformer (N3 Exposed) Heat->Active Rotation Zwitterion 1:1 Zwitterionic Adduct Active->Zwitterion Nucleophilic Attack (N3 -> Epoxide) Epoxide Epoxy Resin (DGEBA) Epoxide->Zwitterion Zwitterion->Active Regeneration (H-Transfer) Polymer Crosslinked Network Zwitterion->Polymer Anionic Propagation

Figure 1: Thermal activation pathway of 2tB4MI showing the transition from sterically hindered dormancy to active anionic polymerization.

Comparative Performance Data

The tert-butyl substitution significantly shifts the reactivity profile compared to standard imidazoles.

Table 1: Reactivity vs. Latency Profile of Substituted Imidazoles (in DGEBA Resin)

CatalystSubstituent (C2)Electronic EffectSteric HindrancePot Life (RT)*Onset Temp (

)
2-MI MethylWeak +ILow< 8 Hours~95°C
2E4MZ EthylModerate +IModerate~1-2 Days~110°C
2P4MZ Phenyl-I (Resonance)High~1 Week~140°C
2tB4MI tert-Butyl Strong +I Very High > 2 Weeks ~130-150°C

*Pot life defined as time to double initial viscosity at 25°C. Note: The Strong +I effect of t-Butyl increases basicity, leading to very fast cure once the steric barrier is overcome.

Experimental Protocols

Protocol A: Determination of Latency and Cure Kinetics (DSC)

Objective: To quantify the activation energy (


) and onset temperature (

) of 2tB4MI.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA, e.g., Epon 828).

  • 2-tert-butyl-4-methylimidazole (2tB4MI).

  • Differential Scanning Calorimeter (DSC).[1][2]

Procedure:

  • Sample Preparation:

    • Disperse 2tB4MI (3-5 phr) into DGEBA. If 2tB4MI is solid, pre-dissolve in a minimal amount of solvent (e.g., acetone) or use a three-roll mill to ensure <10 µm particle size.

    • Critical Step: Vacuum degas the mixture at RT for 20 mins to remove air/solvent.

  • Dynamic Scan:

    • Ramp from 25°C to 250°C at heating rates (

      
      ) of 5, 10, 15, and 20°C/min.
      
  • Data Analysis:

    • Identify the exothermic peak temperature (

      
      ) for each rate.
      
    • Calculation: Use the Kissinger Equation to determine Activation Energy (

      
      ):
      
      
      
      
      Plot
      
      
      vs
      
      
      . The slope is
      
      
      .
Protocol B: Pot Life Evaluation (Viscosity Build)

Objective: Validate the "Steric Gate" mechanism by monitoring viscosity stability at ambient temperature.

Procedure:

  • Prepare 50g of Resin + Catalyst mix (as above).

  • Place in a temperature-controlled chamber at 25°C ± 1°C.

  • Measure viscosity (

    
    ) using a rotational rheometer (Cone & Plate) at 
    
    
    
    .
  • End Point: Time required for

    
    .
    

Troubleshooting & Validation

Issue: Premature Gelation (Poor Latency)

  • Cause: Particle size of 2tB4MI is too large (undissolved "hotspots") or excessive solvent residue facilitating proton transfer.

  • Solution: Ensure particle size <10µm via milling. Eliminate solvents; use heat (mild, <50°C) to dissolve if necessary, then cool rapidly.

Issue: Incomplete Cure

  • Cause: Steric hindrance prevents network vitrification at lower cure temps.

  • Solution: Implement a post-cure step . Cure at

    
     for 1 hour, then ramp to 
    
    
    
    for 2 hours to ensure full conversion.

References

  • Hamerton, I., et al. (2024). Recent Developments in High-Performance Epoxy Resins for Composite Materials. Polymer Reviews. 3

  • Ricciardi, F., et al. (1983).[4] Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition. 4

  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetics of epoxy resins with imidazole catalysts. Macromolecules. 5

  • ChemicalBook. (2023). Properties and Applications of 2-Ethyl-4-Methylimidazole (Analogous Hindered Imidazole). 1

Sources

Application Note: Recrystallization Protocol for 2-tert-butyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-tert-butyl-4-methyl-1H-imidazole is a critical pharmacophore and intermediate, notably utilized in the synthesis of Angiotensin II receptor antagonists (e.g., sartans) and Tie2 kinase inhibitors. Synthetic routes—typically involving the condensation of


-haloketones with amidines or the Radziszewski reaction—often yield a crude product contaminated with colored oligomers, unreacted aldehydes, and regioisomers.

This Application Note provides a robust, scalable protocol for the recrystallization of 2-tert-butyl-4-methyl-1H-imidazole. Unlike simple alkyl imidazoles, the bulky tert-butyl group imparts significant lipophilicity, requiring a specific solvent strategy to prevent "oiling out" (liquid-liquid phase separation) and ensure efficient rejection of polar impurities.

Physicochemical Profile & Solubility Logic

To design an effective purification, one must understand the solute-solvent thermodynamics. The tert-butyl moiety disrupts the hydrogen-bonding network typical of smaller imidazoles, lowering water solubility and increasing solubility in non-polar organic solvents.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionImplications for Processing
Appearance White to off-white crystalline solidColor indicates oxidation/oligomers.
Melting Point ~50–80 °C (Estimate based on analogs*)Risk: Low MP increases risk of oiling out during hot filtration.
Solubility (Water) Low / InsolubleAqueous recrystallization is inefficient; use as anti-solvent only.
Solubility (Alcohols) High (Ethanol, Methanol)Good solvent, but yield loss can be high without anti-solvent.
Solubility (Esters) Moderate to High (Ethyl Acetate)Ideal Primary Solvent.
Solubility (Alkanes) Low (Heptane, Hexane)Ideal Anti-Solvent.

*Note: The 2-ethyl analog melts at ~47-54°C. The tert-butyl group typically raises MP slightly due to symmetry, but it remains a low-melting solid.

Solvent System Selection

The recommended system is a Binary Solvent Precipitation using Ethyl Acetate (Solvent) and n-Heptane (Anti-Solvent) .

  • Why Ethyl Acetate? It dissolves the imidazole moderately well at reflux but shows steep solubility dependence on temperature. It is also excellent at keeping polar, colored impurities in solution.

  • Why Heptane? It acts as a precipitant to maximize yield. It is miscible with Ethyl Acetate and has a boiling point (98°C) compatible with the process.

Alternative System: Toluene (Single solvent). Good for removing very polar impurities, but higher boiling point makes drying the low-melting product difficult.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
  • Crude Material: 2-tert-butyl-4-methyl-1H-imidazole.

  • Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (HPLC Grade).

  • Purification: Activated Carbon (e.g., Norit SX Ultra) for color removal.

  • Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, pre-warmed Buchner funnel.

Step-by-Step Procedure
Phase A: Dissolution and Carbon Treatment[1][2][3]
  • Charge: Place 10.0 g of crude 2-tert-butyl-4-methyl-1H-imidazole into a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (30 mL) . Ratio: ~3 mL/g. Do not add excess solvent yet.

  • Heating: Heat the mixture to gentle reflux (~77°C) with stirring.

    • Observation: If solids remain, add Ethyl Acetate in 2 mL increments until fully dissolved.

  • Decolorization: Once dissolved, remove from heat source briefly. Add Activated Carbon (0.5 g, 5 wt%) .

    • Caution: Adding powder to boiling solvent can cause flash boiling.

  • Reflux: Return to heat and reflux for 15–20 minutes to allow adsorption of colored impurities.

Phase B: Hot Filtration (Critical Step)
  • Preparation: Pre-heat a glass funnel or sintered glass filter. Cold equipment will cause premature crystallization and clogging.

  • Filtration: Filter the hot mixture to remove the carbon. Collect the filtrate in a clean Erlenmeyer flask.

  • Rinse: Rinse the filter cake with 5 mL of hot Ethyl Acetate to recover entrained product.

Phase C: Crystallization & Anti-Solvent Addition
  • Re-heating: Bring the clear filtrate back to a gentle boil.

  • Anti-Solvent: Slowly add n-Heptane dropwise through the top of the condenser or addition funnel.

    • Endpoint: Continue adding until a faint, persistent cloudiness (turbidity) is observed.

    • Clarification: Add a few drops of Ethyl Acetate to just clear the solution again.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Agitation: Stir slowly. Rapid stirring or shock-cooling (ice bath) at this stage will cause the product to oil out (separate as a liquid) rather than crystallize.

Phase D: Isolation
  • Final Cooling: Once at room temperature, place the flask in an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Filtration: Collect the white crystals via vacuum filtration.

  • Washing: Wash the filter cake with a cold mixture of Ethyl Acetate/Heptane (1:3 ratio, ~10 mL).

  • Drying: Dry in a vacuum oven at 35–40°C for 12 hours.

    • Warning: Do not exceed 45°C initially, as the wet solid may melt.

Process Visualization

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude 2-tert-butyl-4-methyl-1H-imidazole Dissolve Dissolve in Hot Ethyl Acetate (Reflux ~77°C) Start->Dissolve Carbon Add Activated Carbon (Remove Color) Dissolve->Carbon 5 wt% Carbon Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Pre-heated funnel AntiSolvent Add n-Heptane (Until Turbidity) Filter->AntiSolvent Clear Filtrate Cooling Controlled Cooling (Prevent Oiling Out) AntiSolvent->Cooling Slow Ramp Isolate Filtration & Vacuum Drying (<40°C) Cooling->Isolate Crystals Formed Final Pure API Intermediate Isolate->Final

Caption: Step-by-step unit operations for the purification of 2-tert-butyl-4-methyl-1H-imidazole.

Diagram 2: Solubility & Oiling Out Logic

SolubilityLogic HighTemp High Temp (Homogeneous Solution) MetaStable Metastable Zone HighTemp->MetaStable Cooling OilingOut Oiling Out (Liquid-Liquid Phase Split) MetaStable->OilingOut Fast Cooling / High Impurity Nucleation Nucleation (Crystal Formation) MetaStable->Nucleation Slow Cooling / Seeding OilingOut->Nucleation Re-heat & Seed

Caption: Thermodynamic pathway showing the risk of "oiling out" vs. proper crystal nucleation.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil appear instead of crystals. Cause: The melting point of the solvated product is lower than the temperature of the solution, or the solution is too concentrated. Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of additional Ethyl Acetate (solvent) to lower the concentration.

  • Add a seed crystal of pure material at ~45°C.

  • Cool very slowly without stirring initially.

Color Retention

Symptom: Product remains yellow/brown after crystallization. Cause: Oxidation products (conjugated oligomers) are trapped in the crystal lattice. Corrective Action: Repeat the process using Methanol as the solvent for the carbon treatment step (better for polar impurities), then swap solvents to Ethyl Acetate/Heptane for crystallization.

Quality Control (QC) Analysis

Verify purity using the following parameters:

  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA).[4] Target Purity > 99.5%.

  • 1H NMR (DMSO-d6): Confirm the tert-butyl singlet (~1.3-1.4 ppm) and methyl singlet (~2.1-2.3 ppm).

  • Melting Point: Sharp range (e.g., within 2°C). Broadening indicates solvent inclusion or impurities.

References

  • Synthesis of Imidazole Intermediates

    • Source: US Patent 5,336,779. "Process for the preparation of 2-butyl-4-chloro-5-hydroxymethylimidazole." (Describes general handling of alkyl imidazoles).
    • Link:

  • General Recrystallization of Alkyl Imidazoles

    • Source: BenchChem Technical Support.[1] "Purification of 2-tert-butyl-6-methyl-1H-benzimidazole" (Analogous chemistry).

    • Link:

  • Solubility Thermodynamics

    • Source: Journal of Chemical & Engineering Data. "Solubility of Imidazoles in Ethers and Alcohols."
    • Link:

  • Safety Data & Properties

    • Source: PubChem Compound Summary for 2-ethyl-4-methylimidazole (Closest structural analog with full d
    • Link:

Sources

Application Note: Preparation of Sterically Hindered Ionic Liquids using 2-tert-butyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of C2-blocked imidazolium ionic liquids (ILs) derived from 2-tert-butyl-4-methyl-1H-imidazole . Unlike ubiquitous 1-methylimidazole-based ILs (e.g., [BMIM][Cl]), these derivatives feature a bulky tert-butyl group at the C2 position.

Why this precursor? Standard imidazolium cations possess an acidic proton at the C2 position (


). In the presence of bases or during electrochemical cycling, this proton can be abstracted, generating reactive N-heterocyclic carbenes (NHCs). This leads to side reactions, oligomerization, and electrolyte degradation.

The "Blocking" Strategy: By utilizing 2-tert-butyl-4-methyl-1H-imidazole , the acidic C2 proton is replaced by a chemically inert, sterically demanding tert-butyl group. This modification:

  • Eliminates Carbene Formation: drastically improving electrochemical stability windows (ESW).

  • Modulates Viscosity: The steric bulk disrupts efficient crystal packing, potentially lowering melting points despite the increased molecular weight.

  • Enhances Hydrophobicity: The aliphatic tert-butyl group increases the lipophilic character of the cation.

Chemical Mechanism & Regioselectivity[1][2][3]

The synthesis involves the quaternization of the imidazole ring.[1][2] Due to the asymmetry of 2-tert-butyl-4-methyl-1H-imidazole, two nitrogen sites are theoretically available for alkylation. However, steric and electronic factors dictate the pathway.

The Steric Directive

The tert-butyl group at C2 creates significant steric hindrance at both N1 and N3. However, the methyl group at C4 adds additional hindrance to the adjacent nitrogen (N3). Therefore, alkylation proceeds regioselectively at the nitrogen distal to the methyl group (N1), which is flanked by the C2-tert-butyl and a C5-Hydrogen.

Reaction Scheme:



Diagram 1: Synthesis Workflow & Regioselectivity

G Start Precursor: 2-tert-butyl-4-methyl-1H-imidazole Reaction Quaternization (Reflux, 48-72h) Sterically Slowed Start->Reaction Dissolution (ACN) Reagent Alkyl Halide (R-X) Reagent->Reaction Dropwise Addn Intermediate Intermediate Salt: [1-Alkyl-2-tBu-4-Me-Im][X] Reaction->Intermediate Regioselective Alkylation at N1 Metathesis Anion Exchange (LiNTf2 / NaBF4) Intermediate->Metathesis Aqueous/DCM Biphasic Final Target IL: [1-Alkyl-2-tBu-4-Me-Im][NTf2] Metathesis->Final Purification

Caption: Workflow for the synthesis of C2-blocked ionic liquids. Note the extended reaction time required due to steric hindrance at the reaction site.

Experimental Protocols

Protocol A: Quaternization (Synthesis of the Halide Salt)

Objective: Synthesis of 1-butyl-2-tert-butyl-4-methylimidazolium bromide ([tBu-Me-Im][Br]).

Materials:

  • 2-tert-butyl-4-methyl-1H-imidazole (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Acetonitrile (High purity, anhydrous)

  • Ethyl Acetate / Hexane (for washing)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butyl-4-methyl-1H-imidazole (e.g., 10g) in acetonitrile (3 mL per gram of imidazole).

    • Note: Unlike 1-methylimidazole (liquid), this precursor is likely a solid. Complete dissolution is essential before adding the alkylating agent.

  • Addition: Add 1-bromobutane (1.2 equivalents) dropwise over 20 minutes.

    • Safety: Alkyl halides are alkylating agents and potential carcinogens. Perform in a fume hood.

  • Reflux (Critical): Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Expert Insight: Standard imidazoles react in 4-6 hours. Due to the C2-tert-butyl steric shield , this reaction requires 48 to 72 hours to reach high conversion. Monitor by TLC or NMR.[3]

  • Isolation:

    • Cool the reaction to room temperature.[4]

    • Remove the solvent and excess alkyl halide using a rotary evaporator.

    • Purification (The "Crash" Method): The product is likely a viscous oil or low-melting solid. Add cold ethyl acetate or diethyl ether (approx 50 mL). Vigorously stir/sonicate to precipitate the salt and dissolve unreacted starting materials.

    • Decant the supernatant. Repeat the wash 3 times.

  • Drying: Dry the resulting halide salt under high vacuum (

    
    ) at 
    
    
    
    for 12 hours.
Protocol B: Anion Metathesis (Hydrophobic IL Preparation)

Objective: Conversion of [Br] salt to Bis(trifluoromethylsulfonyl)imide ([NTf2]) salt.

Materials:

  • [tBu-Me-Im][Br] (from Protocol A)

  • Lithium bis(trifluoromethylsulfonyl)imide (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Phase Preparation: Dissolve the halide salt in distilled water (10 mL/g). Dissolve

    
     in a separate volume of water.
    
  • Mixing: Mix the two aqueous solutions.

    • Observation: A hydrophobic ionic liquid phase will separate immediately (oiling out) as the [NTf2] anion pairs with the bulky cation.

  • Extraction: Add DCM to extract the ionic liquid. The IL will partition into the DCM layer; the byproduct (

    
    ) remains in the water.
    
  • Washing (Silver Nitrate Test): Wash the DCM layer with deionized water (3x).

    • Self-Validating Step: Test the final wash water with a drop of

      
       solution. If a precipitate forms, bromide is still present. Continue washing until the silver nitrate test is negative (clear).
      
  • Final Isolation: Dry the DCM layer over anhydrous

    
    , filter, and remove solvent via rotary evaporation. Dry under high vacuum (
    
    
    
    , 24h) to remove trace water.

Characterization & Data Analysis

Expected NMR Profile ( NMR, )

Comparison of Precursor vs. Product allows for rapid QC.

PositionPrecursor (2-tBu-4-Me-Im)Product (IL Cation)Diagnostic Shift
N-H Broad singlet (~11-12 ppm)Absent Disappearance confirms alkylation.
C2-tBu Singlet (~1.3 ppm)Singlet (~1.4-1.5 ppm)Slight downfield shift due to positive charge.
N-CH2- N/ATriplet (~4.1 ppm)New signal indicating alkyl chain attachment.
C4-Me Singlet (~2.2 ppm)Singlet (~2.3-2.4 ppm)-
Diagram 2: Decision Matrix for Anion Selection

Select the correct anion metathesis route based on your application.

D Start Desired Application Electro Battery / Capacitor (High Stability) Start->Electro Solvent Reaction Solvent (High Polarity) Start->Solvent Anion1 Anion: [NTf2]- or [FSI]- Electro->Anion1 Anion2 Anion: [BF4]- or [OTf]- Solvent->Anion2 Prop1 Hydrophobic Low Viscosity Wide ESW Anion1->Prop1 Prop2 Hydrophilic Higher Viscosity Water Miscible Anion2->Prop2

Caption: Selection guide for anion metathesis based on target physicochemical properties.

Troubleshooting & Expert Tips

  • Incomplete Alkylation:

    • Symptom:[5][3][6][7][8][9][10][11] NMR shows residual starting material peaks.

    • Cause: The tert-butyl group drastically slows

      
       attack.
      
    • Fix: Switch to a more reactive alkylating agent (e.g., 1-iodobutane) or use a sealed pressure tube (Q-tube) at

      
       to overcome the activation energy barrier.
      
  • High Viscosity/Solidification:

    • Symptom:[5][3][6][7][8][9][10][11] The [Br] salt is a solid.

    • Context: Symmetrical or bulky cations often form salts with high lattice energy.

    • Fix: This is normal. Proceed to metathesis with

      
      . The bulky, diffuse charge of 
      
      
      
      usually lowers the melting point significantly, turning the salt into a liquid at room temperature.
  • Color Issues:

    • Symptom:[5][3][6][7][8][9][10][11] Product is dark brown/orange.

    • Cause: Oxidation of trace impurities or overheating.

    • Fix: Treat the DCM solution (during Protocol B) with activated charcoal for 1 hour, then filter through Celite.

References

  • Wasserscheid, P., & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH. (Standard text for general IL synthesis protocols).

  • BenchChem. (2025).[5] Protocol for N-Alkylation of 4-iodo-1H-imidazole. (Adapted for general hindered imidazole alkylation conditions).[12]

  • Noonan, T. J., et al. (2005). The 2-Position of Imidazolium Ionic Liquids: Substitution and Exchange. Journal of Organic Chemistry. (Discusses the acidity of C2 and benefits of substitution).

  • Sowmiah, S., et al. (2009). Synthesis and characterization of ionic liquids. Molecules. (General metathesis and purification protocols).

  • Appature, N., et al. (2022).[3] Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids Comprising Imidazolium Cations Blocked at C2. (Specific data on C2-blocking effects on viscosity).

Sources

Application Note: One-Pot Synthesis of 2-tert-Butyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable one-pot synthesis for 2-tert-butyl-4-methyl-1H-imidazole (CAS: 68282-53-1). Unlike standard imidazole syntheses, the introduction of a bulky tert-butyl group at the C2 position creates kinetic barriers that often lead to low yields or incomplete condensation in standard protocols.

We present an optimized Modified Debus-Radziszewski protocol using methylglyoxal and pivalaldehyde in the presence of excess ammonium acetate . This method prioritizes atom economy, minimizes oligomerization side-products common to methylglyoxal, and utilizes a self-validating acid-base workup for purification.

Key Performance Metrics:

  • Target Yield: 65–75% (Isolated)

  • Purity: >98% (HPLC/NMR)

  • Scale: Scalable from mg to kg batches.

Scientific Background & Retrosynthesis

The Challenge of Sterics

The synthesis of 2,4-disubstituted imidazoles typically relies on the condensation of an


-dicarbonyl compound with an aldehyde and ammonia. However, the pivalaldehyde  (trimethylacetaldehyde) precursor presents a significant steric challenge. The bulky tert-butyl group hinders the initial nucleophilic attack of ammonia, often necessitating higher activation energy (heat) and specific solvent buffering to prevent the polymerization of the highly reactive methylglyoxal component before the ring closes.
Tautomerism Note

The target molecule exists as a tautomeric mixture in solution. While the user request specifies 4-methyl , the proton on the nitrogen oscillates, making the 4- and 5-positions equivalent in the unsubstituted ring. This guide refers to the product as 2-tert-butyl-4(5)-methyl-1H-imidazole to reflect physicochemical reality.

Reaction Pathway (Visualized)

The following diagram illustrates the multicomponent assembly and the critical intermediate states.

ReactionScheme Pival Pivalaldehyde (Steric Bulk) Imine Diimine Intermediate Pival->Imine Condensation (MeOH, Reflux) MG Methylglyoxal (Reactive Electrophile) MG->Imine Condensation (MeOH, Reflux) Ammonia Ammonium Acetate (N Source + Buffer) Ammonia->Imine Condensation (MeOH, Reflux) Cyclization Cyclization & Dehydration Imine->Cyclization -2 H2O Product 2-tert-Butyl-4-methyl- 1H-imidazole Cyclization->Product Aromatization

Figure 1: One-pot multicomponent assembly via the Modified Debus-Radziszewski pathway.

Materials & Equipment

Reagents
ReagentCASPurity/GradeRole
Methylglyoxal 78-98-840% aq. solutionC4-C5 Backbone source
Pivalaldehyde 630-19-397%+C2 source (tert-butyl donor)
Ammonium Acetate 631-61-8ACS ReagentNitrogen source & pH buffer
Methanol 67-56-1HPLC GradeSolvent
Ethyl Acetate 141-78-6ACS GradeExtraction solvent
Sodium Hydroxide 1310-73-25N SolutionpH Adjustment
Equipment
  • Round-bottom flask (250 mL for 10g scale).

  • Reflux condenser.

  • Magnetic stirrer with heating plate.

  • Rotary evaporator.

  • pH meter or broad-range pH strips.

Experimental Protocol

Step 1: Reactant Assembly

Critical Control Point: The order of addition is vital to prevent methylglyoxal self-polymerization (browning) before it reacts with the aldehyde.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add Methanol (50 mL) .

  • Add Pivalaldehyde (8.61 g, 100 mmol, 1.0 equiv) .

  • Add Methylglyoxal (40% aq., 18.0 g, ~100 mmol, 1.0 equiv) .

    • Note: Methylglyoxal is often supplied as a solution; ensure gravimetric calculation accounts for the water content.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 2: Ammonia Addition & Cyclization
  • Add Ammonium Acetate (30.8 g, 400 mmol, 4.0 equiv) in a single portion.

    • Why Excess? A large excess (4x) is required to drive the equilibrium forward and maintain a buffered pH, preventing acid-catalyzed degradation of the aldehyde.

  • Attach the reflux condenser.

  • Heat the reaction mixture to Reflux (65°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting aldehyde spot (high Rf) should disappear. The product will appear as a UV-active spot with lower Rf (due to basicity).

Step 3: Workup & Isolation (Self-Validating Step)

This workup utilizes the basicity of the imidazole ring (


) to separate it from neutral byproducts.
  • Concentration: Remove Methanol under reduced pressure (Rotovap) to obtain a viscous orange/brown residue.

  • Acid Wash (Optional but recommended for high purity): Dissolve residue in 1N HCl (50 mL). Wash with Diethyl Ether (2 x 30 mL) to remove unreacted pivalaldehyde and neutral oligomers. Discard the ether layer.

  • Basification: Cool the aqueous acidic phase to 0°C. Slowly add 5N NaOH dropwise until pH

    
     10–12.
    
    • Observation: The product should precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the basic aqueous phase with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with Brine (50 mL), and dry over Anhydrous

    
    .
    
  • Final Isolation: Filter and concentrate in vacuo.

Step 4: Purification[1][2]
  • Crude State: The product usually solidifies upon standing.

  • Recrystallization: If the solid is off-white, recrystallize from a mixture of Hexanes/Ethyl Acetate (9:1) .

  • Yield: Expect 9.0 – 10.5 g (65–75%).

Process Visualization (Workflow)

Workflow Start Start: Mix Aldehydes in MeOH AddNH4 Add 4.0 eq NH4OAc Reflux 12-16h Start->AddNH4 Rotovap Remove Solvent (Viscous Residue) AddNH4->Rotovap AcidWash Dissolve in HCl Wash w/ Ether (Remove Neutrals) Rotovap->AcidWash Basify Adjust pH to 10 (NaOH) AcidWash->Basify Extract Extract w/ EtOAc Dry & Concentrate Basify->Extract Cryst Recrystallize (Hexanes/EtOAc) Extract->Cryst

Figure 2: Step-by-step operational workflow for isolation and purification.

Analytical Validation (QC)

To ensure the protocol was successful, compare your results against these standard parameters.

NMR Spectroscopy ( )
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
t-Butyl 1.38Singlet9H

at C2
Methyl 2.26Singlet3H

at C4
Ring H 6.75Singlet1H

at C5
NH > 9.0Broad1HImidazole

Mass Spectrometry[3]
  • Method: ESI-MS (Positive Mode)

  • Expected Mass:

    
    
    
  • Molecular Weight: 138.21 g/mol

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Dark Tar Methylglyoxal polymerizationEnsure Methylglyoxal is added after Pivalaldehyde. Keep temperature strictly at reflux, do not overheat.
Starting Material Remains Steric hindrance of t-ButylExtend reflux time to 24h or use sealed tube at 80°C.
Product is Oily Residual solvent or isomersTriturate with cold hexanes to induce crystallization.

References

  • Debus, H. (1858). "Ueber die Darstellung des Glyoxalins." Liebigs Annalen der Chemie, 107(2), 199–208.

  • Radziszewski, B. (1882). "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Imidazole synthesis).
  • PubChem Compound Summary. (2023). "2-tert-Butyl-4-methylimidazole." National Center for Biotechnology Information.

  • Adib, M., et al. (2009).[1] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett, 2009(19), 3263-3266. (Reference for multicomponent optimization).

Sources

Troubleshooting & Optimization

optimizing cure latency with 2-tert-butyl-4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cure Latency with 2-tert-butyl-4-methylimidazole

Executive Summary & Chemical Profile

Subject: 2-tert-butyl-4-methylimidazole (2tB4MI) Classification: Sterically Hindered Latent Curing Agent / Accelerator Primary Application: High-performance epoxy matrices for medical device encapsulation, underfill materials, and shelf-stable adhesives.

The "Latency Paradox" Explained: Standard imidazoles (like 2-methylimidazole or 2-ethyl-4-methylimidazole) are highly reactive, often compromising pot life (shelf stability) for cure speed. 2-tert-butyl-4-methylimidazole utilizes the massive steric bulk of the tert-butyl group at the C2 position. This bulky group acts as a "molecular shield," physically blocking the active nitrogen sites at room temperature. This allows for one-pot formulations that remain stable for months but "snap-cure" once thermal energy provides enough molecular motion to overcome the steric barrier (typically >130°C).

Module 1: Formulation & Solubility (The Prep Phase)

Context: The tert-butyl group increases hydrophobicity and crystallinity compared to smaller imidazoles. Getting it into the resin without recrystallization is the first hurdle.

Q: My resin mixture is cloudy or showing precipitate after 24 hours. Is the curing agent failing? A: It is likely a solubility issue, not a chemical failure. 2tB4MI is highly crystalline. If you disperse it as a powder without fully dissolving it, it acts as a "seeded" filler, leading to heterogeneous curing and "hot spots."

  • Corrective Action:

    • Pre-dissolution: Do not add directly to the bulk resin. Create a "masterbatch" by dissolving 2tB4MI in a polar reactive diluent (e.g., 1,4-butanediol diglycidyl ether) or a solvent (if permissible) at 60–80°C until clear.

    • Cool & Mix: Allow the masterbatch to cool to room temperature before adding to the main resin to prevent premature gelling.

    • Check Particle Size: If using as a dispersed powder (for maximum latency), ensure particle size is <10 µm (micronized) to ensure even melting during the cure ramp.

Q: Can I use 2tB4MI with anhydride curing agents? A: Yes, it acts as an excellent latent accelerator. Because anhydrides require ring-opening by a base, the steric hindrance of 2tB4MI delays this initiation, significantly extending the pot life of anhydride-epoxy systems compared to 2-ethyl-4-methylimidazole (2E4MZ).

Module 2: Thermal Latency & Cure Kinetics (The Processing Phase)

Context: Users often underestimate the activation energy required for this specific imidazole.

Q: I am curing at 100°C, but the Tg (Glass Transition Temperature) is 20°C lower than expected. Why? A: You are likely under-curing. The tert-butyl shield requires higher thermal energy to "unlock" the nitrogen for nucleophilic attack. At 100°C, the reaction kinetics are sluggish, leading to low conversion rates and a plasticized network.

  • Protocol Adjustment:

    • Standard Cure: 2 hours @ 100°C (Gelation) + 2 hours @ 150°C (Full Cure).

    • Fast Cure: 30 mins @ 160°C.

    • Validation: Run a DSC (Differential Scanning Calorimetry) scan.[1][2][3] If you see a residual exotherm on the second scan, your cure temp was too low.

Q: The resin turns dark red/brown after curing. Is this degradation? A: Not necessarily. Imidazoles are prone to forming conjugated structures (azo/azomethine linkages) during the cure, which absorb blue light, resulting in yellow-to-red discoloration.

  • Note: If optical clarity is critical (e.g., medical sensor windows), 2tB4MI may not be suitable. Switch to a non-yellowing cationic initiator or a cycloaliphatic amine, though you will sacrifice the specific latency benefits.

Module 3: Troubleshooting Decision Logic

Visualizing the Latency Mechanism

The following diagram illustrates how the tert-butyl group mechanically hinders the reaction until heat is applied.

G cluster_0 Room Temperature (25°C) cluster_1 Activation Temperature (>130°C) Node1 Epoxy Resin (Electrophile) Node2 2tB4MI (Nucleophile) Node3 Steric Shield (Tert-Butyl Group) Node2->Node3 Protected by Node3->Node1 Blocks Attack Node4 Thermal Energy Increases Rotation Node3->Node4 Heat Applied Node5 N3 Nitrogen Exposed Node4->Node5 Overcomes Barrier Node6 Adduct Formation (Ring Opening) Node5->Node6 Initiates Node7 Anionic Polymerization Node6->Node7 Exotherm

Caption: The "Switch" Mechanism: Steric bulk prevents low-temp reaction; thermal energy rotates the shield to allow catalysis.

Experimental Protocol: Latency Verification (DSC Method)

To verify if 2tB4MI is providing the expected latency for your specific resin system, follow this self-validating protocol.

Objective: Determine the "Latency Index" (Temperature difference between Onset and Peak exotherm).

StepParameterSetting/Action
1 Sample Prep Mix Resin + 5 phr (parts per hundred resin) 2tB4MI. Degas in vacuum.
2 Instrument Differential Scanning Calorimeter (DSC).[1][2]
3 Ramp Rate 10°C/min from 25°C to 250°C.
4 Data Point A Record

(Temperature where heat flow deviates from baseline).
5 Data Point B Record

(Temperature of maximum heat flow).
6 Analysis Calculate Latency Width =

.

Interpretation:

  • Narrow Width (<15°C): "Snap Cure" behavior. Excellent for manufacturing speed but requires precise temp control.

  • Wide Width (>40°C): Sluggish cure. The tert-butyl group might be too hindered for your ramp rate. Increase ramp rate or add a co-accelerator (e.g., a phenol).

Troubleshooting Flowchart

Use this logic tree to diagnose cure issues.

Troubleshooting Start Issue Detected Problem1 Mixture Gels in Storage (<24h)? Start->Problem1 Problem2 Cured Part is Soft / Low Tg? Start->Problem2 Problem3 White Spots in Cured Part? Start->Problem3 Sol1 Check Temperature. Is storage >25°C? Problem1->Sol1 Sol2 Cure Temp < 140°C? Problem2->Sol2 Act5 Undissolved 2tB4MI. Pre-dissolve in solvent/resin at 80°C before mixing. Problem3->Act5 Act1 Store at 4°C. Use Masterbatch. Sol1->Act1 Yes Act2 Contamination? Acids/Phenols accelerate cure. Sol1->Act2 No Act3 Increase Temp. Steric hindrance needs energy. Sol2->Act3 Yes Act4 Check Stoichiometry. (Usually 2-5 phr). Sol2->Act4 No

Caption: Diagnostic logic for common stability and mechanical failures with hindered imidazoles.

References

  • Hamerton, I., et al. "The mechanism of imidazole catalysis in the curing of epoxy resins." ResearchGate.[4] Accessed via Vertex AI. 4

  • Shikoku Chemicals Corp. "Imidazole Curing Agents: Mechanism and Latency Control." Technical Data Sheet / Evonik Reference. 5

  • BenchChem. "The Tert-Butyl Group: Steric Hindrance Effects in Chemistry." Technical Guide. 6

  • GuideChem. "Mechanism of Epoxide Curing with Imidazole Derivatives." FAQ Section. 1

Sources

Technical Support Center: Purification of 2-tert-butyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 2-tert-butyl-4-methyl-1H-imidazole from common reaction byproducts. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-tert-butyl-4-methyl-1H-imidazole.

Issue 1: Crude product is a viscous oil or contains significant amounts of unreacted starting materials.

Probable Cause: Incomplete reaction or the presence of polar byproducts from the synthesis. Common synthetic routes, such as the condensation of pivalamidine with a suitable C3 synthon, can lead to various side products if not driven to completion.

Solution: A multi-step purification approach involving acid-base extraction followed by either recrystallization or column chromatography is recommended. The basic nature of the imidazole ring makes it an excellent candidate for acid-base extraction.[1][2][3]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.[1][4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-tert-butyl-4-methyl-1H-imidazole will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic phase.[4]

  • Separation: Carefully separate the aqueous layer containing the protonated imidazole.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) with stirring until the solution is basic (confirm with pH paper).[2][4] The neutral 2-tert-butyl-4-methyl-1H-imidazole should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[2] If the product "oils out" or is water-soluble, it may need to be back-extracted into an organic solvent.[4]

Issue 2: The product appears pure by TLC but fails to crystallize or forms an oil during recrystallization.

Probable Cause: The presence of closely related impurities that co-elute with the product on TLC or inhibit crystal lattice formation. The boiling point of the chosen solvent may also be higher than the melting point of the compound.[2]

Solution: If direct recrystallization fails, column chromatography is the preferred method for separating structurally similar compounds.[2][5] Forcing crystallization can also be attempted by scratching the inside of the flask or adding a seed crystal.[2]

Data Presentation: Recrystallization Solvent Selection
Solvent SystemPolaritySuitability for Imidazoles
Ethanol/WaterPolar ProticOften effective for substituted imidazoles.[2]
Ethyl Acetate/HexaneMedium PolarityA good starting point for compounds of intermediate polarity.[2]
TolueneNon-polar AproticCan be effective for less polar imidazole derivatives.[2]
AcetonePolar AproticAnother viable option for recrystallization.[2]

This table provides a starting point for solvent screening. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Issue 3: Poor separation of the product from a persistent impurity during column chromatography.

Probable Cause: The mobile phase polarity is not optimized for the specific separation. The impurity may have a very similar polarity to the desired product.

Solution: Fine-tuning the mobile phase is critical. A gradient elution is often more effective than an isocratic one for separating compounds with close Rf values. Adding a small amount of a modifier to the eluent can also improve peak shape and resolution.

Experimental Protocol: Flash Column Chromatography
  • TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product and a clear separation from impurities. A common mobile phase for imidazoles is a mixture of ethyl acetate and hexanes.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent before carefully adding it to the top of the column.[4]

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude_Product Crude 2-tert-butyl-4-methyl-1H-imidazole AcidBase_Extraction Acid-Base Extraction Crude_Product->AcidBase_Extraction Recrystallization Recrystallization AcidBase_Extraction->Recrystallization If solid precipitates Column_Chromatography Column Chromatography AcidBase_Extraction->Column_Chromatography If oils out or impurities persist Waste Impurities AcidBase_Extraction->Waste Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste

Caption: Decision workflow for the purification of 2-tert-butyl-4-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-tert-butyl-4-methyl-1H-imidazole?

A1: The byproducts will depend on the specific synthetic route. For syntheses involving the condensation of an amidine with an α-haloketone, common impurities can include unreacted starting materials, over-alkylation products, and products from side reactions of the reagents. In multi-component reactions, a variety of partially reacted intermediates or alternative cyclization products may be present.

Q2: Can I use distillation to purify 2-tert-butyl-4-methyl-1H-imidazole?

A2: While distillation is a powerful purification technique for liquids, it is generally less suitable for solid compounds like many substituted imidazoles. The relatively high boiling point and potential for decomposition at elevated temperatures make techniques like recrystallization and chromatography more practical and effective.

Q3: I have an emulsion during my acid-base extraction. How can I break it?

A3: Emulsions can be persistent. To break them, try adding a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[4] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent their formation.[4] In difficult cases, filtering the mixture through a pad of Celite or glass wool can be effective.[4]

Q4: My product is not precipitating from the aqueous layer after neutralization. What should I do?

A4: This could be due to several factors. First, ensure complete neutralization by checking the pH. The pH should be above the pKa of the imidazole to ensure it is in its neutral, less water-soluble form.[4] If the product is highly water-soluble even in its neutral form, you will need to perform a back-extraction into an organic solvent like dichloromethane after neutralization.[4] The presence of salts formed during neutralization can also increase the solubility of your product in the aqueous layer.[4]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even in small amounts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.[6]

References

  • Acid-Base Extraction. (n.d.). Retrieved February 23, 2026, from [Link]

  • Imidazole Impurities and Related Compound - Veeprho. (n.d.). Retrieved February 23, 2026, from [Link]

  • Removal of Imidazole from my crude product solution : r/chemistry - Reddit. (2023, March 9). Retrieved February 23, 2026, from [Link]

  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals - PMC. (2024, October 22). Retrieved February 23, 2026, from [Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts | ACS Omega. (2019, October 18). Retrieved February 23, 2026, from [Link]

  • tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Retrieved February 23, 2026, from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Strategies for Preventing Sublimation of 2-tert-butyl-4-methylimidazole During Drying

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with product loss during the drying of 2-tert-butyl-4-methylimidazole. Due to its chemical structure and physical properties, this compound can be susceptible to sublimation, especially under vacuum. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure you can dry your material efficiently while maximizing yield and purity.

Section 1: Understanding the Core Problem - Sublimation FAQs

This section addresses the fundamental principles governing the sublimation of 2-tert-butyl-4-methylimidazole.

Q1: What is sublimation and why is 2-tert-butyl-4-methylimidazole likely susceptible to it?

A: Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase.[1][2] This phenomenon occurs at temperatures and pressures below the substance's triple point.[3] The tendency of a compound to sublime is directly related to its vapor pressure—the pressure exerted by its vapor in thermodynamic equilibrium with its solid form.

While specific vapor pressure data for 2-tert-butyl-4-methylimidazole is not widely published, we can infer its behavior from structurally similar compounds. For instance, 4-methylimidazole has a melting point of 46–48 °C and a vapor pressure of 0.007 mmHg at 25 °C.[4] 2-ethyl-4-methylimidazole has a melting point of 45°C.[5] These low melting points and measurable vapor pressures indicate that substituted imidazoles can readily sublime. The application of a vacuum during drying drastically lowers the ambient pressure, which can easily fall below the compound's vapor pressure, causing significant sublimation and product loss.

Q2: What are the tell-tale signs that my product is subliming during drying?

A: The most common indicators of sublimation are:

  • Poor Mass Recovery: The final dry weight of your product is significantly lower than theoretically expected.

  • Crystal Growth in Cold Spots: You observe the formation of fine, pure crystals on cooler surfaces of your drying apparatus, such as the walls of a vacuum oven, the outside of the flask, or, most notably, the cold finger of a sublimation apparatus.[6]

  • "Fluffy" or "Snow-like" Product Appearance: The collected sublimate often appears as a very pure, low-density solid.

Q3: What experimental factors most significantly influence the rate of sublimation?

A: The rate of sublimation is primarily governed by three factors:

  • Temperature: The vapor pressure of a solid increases exponentially with temperature. Even a small increase in temperature can dramatically increase the rate of sublimation.

  • Pressure: The lower the pressure of the system (i.e., the higher the vacuum), the faster the rate of sublimation. This is because there is less resistance from gas molecules impeding the escape of molecules from the solid surface.[7]

  • Surface Area: A larger surface area of the solid exposed to the vacuum will lead to a higher rate of sublimation.

Section 2: Troubleshooting and Detailed Protocols

This section provides practical, step-by-step solutions to common drying problems.

Focus Area: Vacuum Oven Drying

Q4: I am losing a significant amount of my 2-tert-butyl-4-methylimidazole in the vacuum oven. What is the most likely cause and the immediate fix?

A: The most probable cause is that the oven temperature is too high for the vacuum level being applied. This combination creates ideal conditions for sublimation.

  • Immediate Action: Immediately lower the temperature of the vacuum oven to ambient temperature or just slightly above (e.g., 30 °C). Do not vent the oven rapidly, as this can disturb the sublimed product.

  • The Causality: Heating the sample increases the kinetic energy of its molecules, making it easier for them to escape into the gas phase. A high vacuum removes these gaseous molecules, driving the equilibrium towards further sublimation. By lowering the temperature, you drastically reduce the compound's vapor pressure, making it much less likely to enter the gas phase even under vacuum.

Q5: What is a reliable, step-by-step protocol for safely drying this compound in a vacuum oven?

A: The key is to use minimal heat and to control the pressure by introducing an inert gas. This technique, often called a "nitrogen bleed" or "inert gas sweep," raises the total pressure inside the oven, suppressing sublimation of your product while the gas flow carries away volatile solvent vapors.

Protocol: Controlled Vacuum Drying with Inert Gas Bleed

  • Sample Preparation: Spread the crystalline, solvent-wet product in a thin layer in a shallow glass dish or on a watch glass to maximize surface area for solvent evaporation.

  • Initial Setup: Place the dish in the vacuum oven at ambient temperature. Connect the oven's vent port to a dry, inert gas source (e.g., nitrogen or argon) with a needle valve or precision regulator. Connect the vacuum port to a vacuum pump equipped with a cold trap.

  • Evacuate and Set Temperature: Close the oven door and slowly open the vacuum valve to gently evacuate the oven. Once a moderate vacuum is achieved (e.g., 1-5 mmHg), set the oven temperature to a low setting, typically not exceeding 35-40 °C.

  • Initiate Inert Gas Bleed: Slowly open the needle valve on the inert gas line. You want to establish a gentle, dynamic flow. The goal is not to break the vacuum but to maintain it at a steady, moderate level (e.g., 1-10 mmHg). This flow of inert gas will carry away solvent vapors.

  • Monitor and Dry: Dry the sample under these conditions until it reaches a constant weight. This may take several hours.

  • Shutdown: Once dry, turn off the oven heat and allow the sample to cool to room temperature under vacuum. Turn off the vacuum pump and gently vent the oven with the inert gas to bring it back to atmospheric pressure.

Focus Area: Lyophilization (Freeze-Drying)

Q6: When is lyophilization the superior choice for drying 2-tert-butyl-4-methylimidazole?

A: Lyophilization is the preferred method when your compound is particularly heat-sensitive, when maximizing recovery is critical, or when you are removing solvents with relatively high boiling points that would otherwise require excessive heat to remove in a vacuum oven.[8][9] It is considered the gentlest drying technique.[7] Lyophilization works by freezing the sample and then subliming the solvent away under a deep vacuum, while the product remains frozen and stable.[3][10]

Q7: Can you provide a general protocol for lyophilizing my compound from an organic solvent?

A: Absolutely. While water is the most common solvent for lyophilization, organic solvents with high freezing points and high vapor pressures as solids, such as tert-butanol or 1,4-dioxane, are also excellent candidates.

Protocol: Lyophilization from an Organic Solvent

  • Solvent Selection & Dissolution: Ensure your purified compound is dissolved in a suitable lyophilization solvent (e.g., t-butanol, 1,4-dioxane, cyclohexane). The final solution should be free of any insoluble impurities.

  • Freezing (Most Critical Step):

    • Place your solution in a lyophilizer flask (a round-bottom flask is also suitable). Do not fill the flask more than one-third full.

    • Rotate the flask in a bath of dry ice/acetone or liquid nitrogen to shell-freeze the solution, creating a thin, uniform frozen layer on the inner wall of the flask. This maximizes the surface area for sublimation.[11]

    • The sample must be completely and solidly frozen before proceeding. The freezing phase is critical as it impacts the entire process.[11]

  • Primary Drying (Sublimation):

    • Quickly attach the frozen flask to a port on the lyophilizer manifold. Ensure the vacuum pump is on and the condenser is at its operating temperature (typically below -50 °C).

    • Open the valve to the flask. The deep vacuum (typically <100 mTorr) will cause the frozen solvent to sublime.[12]

    • During this phase, the sample should remain frozen due to the endothermic nature of sublimation (evaporative cooling).[13] You will see the solvent "disappear" over time. This is the longest part of the process and can take hours to days depending on the scale and solvent.

  • Secondary Drying:

    • Once all visible frozen solvent has sublimed, a secondary drying phase may be needed to remove any residual, non-frozen solvent molecules. This may involve a slight, controlled increase in shelf temperature (if your lyophilizer has this feature) while maintaining a high vacuum.[8][12]

  • Completion and Sample Recovery:

    • When the process is complete, vent the system with dry nitrogen gas.

    • Remove the flask. Your product should be a light, fluffy, and completely dry solid.

Focus Area: Non-Vacuum Methods

Q8: I don't have a lyophilizer and my vacuum oven is causing too much product loss. Is there a safer, albeit slower, alternative?

A: Yes. Drying in a desiccator is a simple, effective, and safe method that completely avoids the risk of sublimation because it operates at atmospheric pressure.

Q9: How do I properly use a desiccator to dry 2-tert-butyl-4-methylimidazole?

A: Desiccator drying relies on a hygroscopic material (a desiccant) to absorb solvent vapors from the sealed atmosphere surrounding your sample.[14][15]

Protocol: Desiccator Drying

  • Choose the Right Desiccant:

    • For removing residual water, Drierite (anhydrous calcium sulfate) or silica gel are excellent choices.[16]

    • For removing a broad range of solvent vapors, activated alumina or molecular sieves are highly effective.[14][16]

  • Setup: Place a fresh, activated charge of your chosen desiccant in the bottom chamber of the desiccator. Place your product, spread thinly on a watch glass, on the porcelain plate above the desiccant.

  • Seal the System: Lightly grease the ground-glass rim of the desiccator with vacuum grease to ensure an airtight seal. Slide the lid on.

  • Wait: Allow the sample to dry. This is a slow process that can take anywhere from 24 hours to several days. The drying process is complete when the sample reaches a constant weight.

Section 3: Method Selection Guide

Choosing the right drying technique is crucial for success. The following decision tree and summary table will help guide your choice based on your specific experimental needs.

Decision-Making Workflow

Drying_Decision_Tree start Start: Drying 2-tert-butyl-4-methylimidazole q1 Is the compound wet with a high-freezing-point solvent? (e.g., water, t-butanol, dioxane) start->q1 q2 Is maximizing yield and preventing ANY product loss critical? q1->q2  No (e.g., wet with DCM, EtOAc, Hexanes) lyo Recommended Method: Lyophilization (Freeze-Drying) q1->lyo  Yes   q3 Is speed a high priority? q2->q3  No   q2->lyo  Yes   vac Recommended Method: Controlled Vacuum Drying q3->vac  Yes   des Recommended Method: Desiccator Drying q3->des  No  

Sources

Technical Support Center: NMR Analysis of 2-tert-butyl-4-methylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Peak Overlap & Structural Ambiguities Ticket Priority: High (Structural Elucidation Critical) Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Introduction: The "Breathe" of the Imidazole Ring

Welcome to the technical guide for resolving NMR anomalies in 2-tert-butyl-4-methylimidazole derivatives. If you are observing broad peaks, missing carbon signals, or inseparable regioisomers, you are likely battling prototropic tautomerism .

Unlike static heterocycles, 4-substituted imidazoles exist in a rapid equilibrium between two tautomers (


 and 

). The proton on the nitrogen shuttles between N1 and N3.[1][2]
  • The Consequence: At room temperature, this exchange rate (

    
    ) often matches the NMR timescale, causing coalescence. This results in broadened proton signals  and averaged (or invisible) carbon signals  for C4 and C5.
    
  • The Complication: The bulky 2-tert-butyl group exerts steric pressure, potentially slowing this exchange or biasing the equilibrium, while the 4-methyl group introduces asymmetry.

This guide provides three targeted troubleshooting modules to resolve these specific spectral overlaps and ambiguities.

Module 1: The "Disappearing" Peaks (Tautomeric Broadening)

User Issue

"I have a pure sample of 2-tert-butyl-4-methylimidazole, but the C4 and C5 signals in my


C spectrum are either missing or incredibly broad. The proton spectrum shows a 'hump' instead of distinct ring protons."
Root Cause Analysis

The rate of proton exchange is "intermediate" on the NMR timescale.

  • Fast Exchange: You see one sharp, averaged set of peaks.

  • Slow Exchange: You see two distinct sets of peaks (one for each tautomer).

  • Intermediate Exchange (Your Problem): Peaks broaden into the baseline (decoherence).

Protocol: Controlling the Exchange Rate

You must push the system into either the Fast or Slow regime.

Method A: The "Freeze" (Slow Exchange)

Goal: Stop the proton hopping to see distinct tautomers.

  • Solvent: Switch to DMSO-d

    
      or DMF-d
    
    
    
    . These polar aprotic solvents form hydrogen bonds with the N-H, naturally slowing the exchange.
  • Temperature: Lower the probe temperature to 250 K (-23°C) or lower.

  • Result: You will likely see two sets of signals (unequal intensity).[3] The major tautomer minimizes steric clash between the N-H and the bulky 2-tert-butyl group.

Method B: The "Lock" (Salt Formation)

Goal: Permanently protonate or deprotonate the ring to create a symmetric species.

  • Add Acid: Add 1-2 equivalents of TFA (Trifluoroacetic acid) or DCl .

  • Mechanism: This forms the imidazolium cation. The symmetry renders C4 and C5 equivalent (or distinct but sharp, depending on the methyl position).

  • Result: Peaks sharpen immediately. Note: Chemical shifts will move downfield significantly.

Decision Matrix: Tautomer Resolution

Tautomer_Resolution Start Problem: Broad/Missing Signals Choice Is sample recovery needed? Start->Choice VT Variable Temperature (VT) NMR Choice->VT Yes (Non-destructive) Acid Acidification (TFA/HCl) Choice->Acid No (Chemical Mod OK) DMSO Switch to DMSO-d6 Cool to < 270 K VT->DMSO Result1 Result: Split peaks (Slow Exchange) DMSO->Result1 Cation Forms Imidazolium Cation (Symmetric/Locked) Acid->Cation Result2 Result: Sharp, Shifted Peaks (Averaged/Locked) Cation->Result2

Figure 1: Decision workflow for resolving tautomeric broadening in imidazole derivatives.

Module 2: Regioisomer Resolution (N-Alkylation)

User Issue

"I alkylated 2-tert-butyl-4-methylimidazole and isolated two isomers. The


H NMR spectra look identical. How do I distinguish the 1,4-isomer from the 1,5-isomer?"
Technical Insight

When you alkylate the nitrogen (e.g., with an R-group), you lock the tautomerism, creating two stable regioisomers:

  • 1,4-isomer: The Methyl is at position 4. The N-R group is at position 1. (Far apart).

  • 1,5-isomer: The Methyl is at position 5. The N-R group is at position 1. (Adjacent).

Note on Sterics: The bulky 2-tert-butyl group makes the 1,5-isomer sterically crowded (N-R vs C2-tBu vs C5-Me). However, electronic factors often drive the ratio.

Protocol: NOE Difference Spectroscopy

Nuclear Overhauser Effect (NOE) is the gold standard for spatial proximity.

Experiment Setup:

  • Solvent: CDCl

    
     or Benzene-d
    
    
    
    (avoid DMSO if viscosity broadens lines).
  • Target: Irradiate the N-CH

    
      (or N-Me) protons of your alkyl group.
    
  • Observation: Look for enhancement in the ring methyl or ring proton.

Target Irradiated (N-R)Observation in 1,5-IsomerObservation in 1,4-Isomer
N-R Signal Strong NOE to C5-Methyl Strong NOE to C5-Proton
Interpretation The N-group is adjacent to the Methyl.The N-group is adjacent to the Ring Proton.
Visualizing the NOE Correlations

NOE_Logic cluster_15 1,5-Isomer (Steric Clash) cluster_14 1,4-Isomer (Less Steric) N1_15 N1-Alkyl C5_Me C5-Methyl N1_15->C5_Me Strong Correlation C4_H C4-Proton N1_14 N1-Alkyl C5_H C5-Proton N1_14->C5_H Strong Correlation C4_Me C4-Methyl

Figure 2: NOE correlations distinguishing 1,5-substituted (top) from 1,4-substituted (bottom) isomers.

Module 3: Aliphatic Overlap (Solvent Engineering)

User Issue

"The methyl doublet of my derivative is overlapping with the t-butyl singlet or residual solvent peaks (like water/grease)."

Solution: The Benzene Effect (ASIS)

Aromatic Solvent Induced Shifts (ASIS) are particularly strong for imidazoles. Benzene molecules stack perpendicular to the electron-deficient imidazole ring. This creates a shielding cone that shifts protons differently than CDCl


.

Protocol:

  • Run the spectrum in CDCl

    
     .
    
  • Run the spectrum in Benzene-d

    
     (C
    
    
    
    D
    
    
    )
    .[3]
  • Compare:

    • Methyl Groups: Usually shift upfield (lower ppm) in benzene by 0.3–0.5 ppm.

    • t-Butyl Groups: Shift upfield, but often by a different magnitude than methyls.

    • Water: Shifts dramatically. In CDCl

      
      , water is ~1.56 ppm.[3] In C
      
      
      
      D
      
      
      , it is ~0.40 ppm.[3]
Solvent Impurity Reference Table

Use this to identify if your "overlap" is actually a solvent impurity.

SolventResidual

H Signal (ppm)
Water Signal (ppm)Best Use Case
CDCl

7.26 (s)1.56Standard screening.
DMSO-d

2.50 (quint)3.33Slowing tautomerism; polar derivatives.
Benzene-d

7.16 (s)0.40Resolving aliphatic overlap.
Methanol-d

3.31 (quint)4.87Exchangeable protons disappear (OD).

References

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource on chemical shifts and solvent effects).[4][5][6]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4][5] J. Org.[5][7][8] Chem.1997 , 62, 7512–7515.[4][5] Link

  • Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard text on imidazole reactivity and tautomerism).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[5] Organometallics2010 , 29, 2176–2179.[5] Link

Sources

Technical Support Center: Optimizing 2-tert-butyl-4-methylimidazole (2tB4MI) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Welcome to the Advanced Technical Support Center. You are likely using 2-tert-butyl-4-methylimidazole (2tB4MI) because you require a delicate balance: latency (shelf stability) at room temperature and rapid reactivity at elevated curing temperatures.[1]

The tert-butyl group at the C-2 position is the functional "lock" on this molecule. Unlike 2-methylimidazole (2MI), which is highly active, the bulky tert-butyl group sterically hinders the nucleophilic nitrogen (N-3) from attacking the epoxide ring until sufficient thermal energy induces rotation or lattice breakdown.

The Problem: Side reactions in this system rarely manifest as "new" chemical species; rather, they manifest as timing failures (premature polymerization) or oxidative degradation (chromophores/yellowing).

This guide addresses the minimization of these specific unwanted pathways.

Troubleshooting Guides & FAQs

Module A: Latency Failure (Premature Gelation)

User Issue: "My one-pot epoxy formulation is doubling in viscosity after only 3 days at 25°C. I thought 2tB4MI was latent."

Root Cause Analysis: While 2tB4MI is hindered, it is not inert. "Latency" is kinetic, not thermodynamic. Side reactions here are actually the desired reaction happening too early. This is often caused by Solvation-Induced Activation . If your resin system (or a solvent/diluent) solubilizes the imidazole crystals at room temperature, the steric protection of the crystal lattice is lost, exposing the active nitrogen.

Protocol: Stabilization of Latency

  • Check Solubility Parameters: Ensure the imidazole remains dispersed as a solid phase, not a solution, below the activation temperature (typically >60-80°C for this derivative).

  • Particle Size Management: If using micronized powder, avoid ultra-fine milling (<2µm) unless necessary, as the massive surface area increases low-temp reactivity.

  • Acid Blocking (The "Salt" Method): If physical latency fails, convert the surface to an acid salt.

Step-by-Step: Acid-Blocking Protocol

  • Step 1: Disperse 2tB4MI in a non-solvent carrier.

  • Step 2: Introduce a stoichiometric deficiency (e.g., 0.1 eq) of a weak organic acid (e.g., Isocyanuric acid or a carboxylic acid).

  • Step 3: This forms a surface layer of imidazolium salt, which is catalytically inactive until the salt dissociates at cure temperature.

Data: Viscosity Drift Comparison

Catalyst SystemInitial Viscosity (cP)Viscosity (7 Days @ 25°C)Latency Status
2-Methylimidazole (2MI) 5,000>100,000 (Gel)Failed
2tB4MI (Dissolved) 5,00045,000Poor
2tB4MI (Dispersed Solid) 5,0005,800Excellent
Module B: Discoloration (The "Pink/Yellow" Shift)

User Issue: "My cured optical resin turns yellow/reddish immediately after curing at 150°C."

Root Cause Analysis: Imidazoles are prone to oxidative dehydrogenation. At high temperatures, the imidazole ring can form conjugated by-products or radical species (aza-fulvenes) that act as chromophores. This is a side reaction unrelated to crosslinking but critical for optical applications.

Mechanism:

  • Thermal Oxidation: Attack of atmospheric

    
     on the C-4 methyl group or the ring itself.
    
  • Radical Propagation: Formation of extended conjugation systems.

Protocol: Minimizing Chromophore Formation

  • Inert Curing Atmosphere: This is the single most effective intervention. Cure under

    
     or Vacuum.
    
  • Antioxidant Synergists: Add hindered phenols (e.g., BHT-derivatives) at 0.1-0.5 wt%. These scavenge the radicals generated by the imidazole ring before they form colored oligomers.

  • Reduce Peak Exotherm: Imidazole curing is autocatalytic and highly exothermic. "Runaway" temperatures inside the part can exceed the oven temp by 50°C, scorching the resin.

Visualizing the Pathway:

OxidationPathway cluster_prevention Mitigation Strategy Imid 2tB4MI Catalyst Radical Imidazolyl Radical Imid->Radical Side Reaction Cure Epoxy Crosslinking Imid->Cure Desired Path Heat Heat (>150°C) Heat->Radical O2 Oxygen (Air) O2->Radical Color Conjugated Chromophore (Yellow/Red) Radical->Color Polymerization N2 Nitrogen Blanket N2->O2 Blocks AO Hindered Phenol AO AO->Radical Scavenges

Caption: Figure 1. Competitive pathways between desired crosslinking and oxidative discoloration, showing intervention points.

Module C: Incomplete Cure & Voids (Hydrolysis)

User Issue: "The cured parts have micro-voids and the Tg is 10°C lower than expected."

Root Cause Analysis: Imidazoles are hygroscopic. 2tB4MI, while more hydrophobic than 2MI due to the t-butyl group, can still adsorb moisture.

  • Side Reaction: Water competes with the hydroxyls generated during cure. Water acts as a chain transfer agent, terminating the anionic propagation initiated by the imidazole.

  • Physical Defect: Adsorbed water vaporizes at cure temperatures (>100°C), creating voids.

Protocol: Moisture Management

  • Drying Protocol: If the catalyst powder has been exposed to air, dry at 40°C under vacuum for 4 hours before mixing.

  • Stoichiometry Adjustment: The standard usage is 2-5 phr (parts per hundred resin). If moisture is suspected and unavoidable, increase catalyst loading by 10% to offset chain transfer losses (verify with Tg check).

Experimental Workflow: Determining the "Latency Window"

To minimize side reactions, you must operate within the safe thermal window. Use this Differential Scanning Calorimetry (DSC) protocol to validate your specific batch.

Objective: Define


 (Activation Temp) and 

(Max Reaction).

Methodology:

  • Preparation: Mix DGEBA epoxy (EEW ~190) with 4 phr 2tB4MI. Mix at room temperature rapidly (high shear) to disperse.

  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Ramp: Equilibrate at 25°C, Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify the onset of the exotherm (

      
      ).
      
    • Safe Processing Temp:

      
      .
      

Decision Logic:

LatencyCheck Start Start: DSC Analysis Result Measure T_onset Start->Result CaseA T_onset < 80°C Result->CaseA CaseB T_onset > 110°C Result->CaseB ActionA RISK: Premature Gelation Check: Solvation effects Action: Switch to solid dispersion CaseA->ActionA ActionB SAFE: High Latency Proceed to Cure Optimization CaseB->ActionB

Caption: Figure 2. Decision tree for validating catalyst latency based on DSC onset temperature.

References

  • Ham, Y. et al. (2010). "Curing behavior of epoxy resin with various imidazole derivatives." Macromolecular Research.

    • Relevance: Establishes the baseline curing kinetics and DSC profiles for alkyl-substituted imidazoles.
  • Ricciardi, F. et al. (1983). "Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins." Journal of Polymer Science.

    • Relevance: Definitive paper on the regeneration mechanism and adduct formation (side reactions) in imidazole-epoxy systems.
  • Barton, J.M. (1985). "The mechanism of cure of epoxy resins with imidazoles." Polymer.[2][3]

    • Relevance: Details the anionic polymerization p
  • Scispace Technical Review. (2025). "Epoxy adhesive formulations using latent imidazole metal cation complexes."[4]

    • Relevance: Discusses advanced latency techniques (complexation)

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for 2-tert-butyl-4-methylimidazole before handling.

Sources

Validation & Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Spectroscopy of 2-tert-butyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the vibrational modes of a molecule, providing a unique "fingerprint" that can confirm identity, purity, and structural features. This guide provides an in-depth analysis of the expected FTIR absorption bands for 2-tert-butyl-4-methyl-1H-imidazole, a substituted imidazole of interest in various chemical and pharmaceutical applications. In the absence of a directly published spectrum for this specific compound, we will build a detailed interpretation by comparing its expected vibrational characteristics with the well-documented spectrum of the parent compound, imidazole.

The Logic of Vibrational Spectroscopy: From Bonds to Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type, the mass of the atoms involved, and the overall molecular geometry. An FTIR spectrum plots the intensity of absorbed light against its wavenumber (cm⁻¹), where distinct peaks correspond to specific molecular vibrations.[1][2]

This guide will dissect the anticipated FTIR spectrum of 2-tert-butyl-4-methyl-1H-imidazole by examining the contributions of its core functional groups: the imidazole ring, the tert-butyl substituent at the 2-position, and the methyl group at the 4-position.

Comparative Analysis: 2-tert-butyl-4-methyl-1H-imidazole vs. Imidazole

The FTIR spectrum of the parent imidazole (C₃H₄N₂) has been extensively studied and provides a solid foundation for our analysis.[3] By introducing a bulky tert-butyl group and a methyl group, we can anticipate specific changes in the vibrational spectrum.

High-Frequency Region (4000-2500 cm⁻¹): The Stretching Vibrations

This region is dominated by the stretching vibrations of N-H and C-H bonds.

  • N-H Stretching: In unsubstituted imidazole, a broad absorption band is typically observed in the range of 3300-2500 cm⁻¹, characteristic of the N-H stretching in a hydrogen-bonded system.[3] For 2-tert-butyl-4-methyl-1H-imidazole, a similar broad N-H stretching band is expected, as the N-H proton of the imidazole ring is still present. The exact position and broadness of this peak will be sensitive to intermolecular hydrogen bonding in the solid or liquid state.

  • C-H Stretching:

    • Aromatic C-H: The imidazole ring contains C-H bonds. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[2][3] We expect to see these characteristic sharp peaks for the C-H bond on the imidazole ring.

    • Aliphatic C-H: The introduction of the tert-butyl and methyl groups will give rise to strong absorption bands corresponding to aliphatic C-H stretching. These are expected to appear just below 3000 cm⁻¹ (typically in the 2975-2850 cm⁻¹ region).[2] The tert-butyl group, with its nine C-H bonds, will likely produce a prominent and complex set of peaks in this area.

Mid-Frequency Region (2500-1500 cm⁻¹): Double Bonds and Bending Vibrations

This region is informative for identifying double bonds and some bending vibrations.

  • C=C and C=N Stretching: The imidazole ring features both C=C and C=N double bonds. Their stretching vibrations are coupled and give rise to a series of bands typically between 1650 cm⁻¹ and 1400 cm⁻¹.[3] For imidazole, these bands are observed around 1593 cm⁻¹ (C=C stretching) and between 1486-1325 cm⁻¹ (C-N stretching).[3] In our substituted imidazole, we expect to see similar absorptions in this region, although the exact positions may be shifted due to the electronic effects of the alkyl substituents.

  • CH₃ and C(CH₃)₃ Bending: The methyl and tert-butyl groups will introduce characteristic C-H bending (scissoring and rocking) vibrations. Asymmetric and symmetric bending vibrations of the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The tert-butyl group will also contribute to absorptions in this region, often showing a characteristic split peak for the symmetric bend.

Fingerprint Region (1500-400 cm⁻¹): A Unique Molecular Signature

This region contains a complex series of absorptions arising from C-C and C-N single bond stretching, as well as various bending and out-of-plane vibrations. While difficult to assign each peak individually, the overall pattern in this region is unique to the molecule, hence the term "fingerprint."[1] The substitution pattern on the imidazole ring will significantly influence the bands in this region, making it a critical area for confirming the identity of 2-tert-butyl-4-methyl-1H-imidazole against other isomers or related compounds.

Data Summary: Predicted FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch3300-2500 (broad)Characteristic of hydrogen-bonded N-H in the imidazole ring.
Aromatic C-H Stretch3100-3000From the C-H bond on the imidazole ring.
Aliphatic C-H Stretch2975-2850Strong absorptions from the tert-butyl and methyl groups.
C=C and C=N Stretch1650-1400A series of bands from the imidazole ring vibrations.
CH₃ and C(CH₃)₃ Bend1470-1365Asymmetric and symmetric bending modes of the alkyl groups.
Ring Bending/Deformation< 1000Complex pattern in the fingerprint region.

Experimental Protocol: Acquiring the FTIR Spectrum

The following provides a generalized, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid sample like 2-tert-butyl-4-methyl-1H-imidazole using the KBr pellet method.

Objective: To obtain the infrared absorption spectrum of 2-tert-butyl-4-methyl-1H-imidazole.

Materials:

  • 2-tert-butyl-4-methyl-1H-imidazole

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of 2-tert-butyl-4-methyl-1H-imidazole and about 100-200 mg of dry KBr.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the KBr and continue to grind until a uniform, fine powder is obtained. The mixture should be homogenous.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the die of the pellet press.

    • Ensure the powder is evenly distributed.

    • Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Molecular Structure and Key Functional Groups

The following diagram illustrates the molecular structure of 2-tert-butyl-4-methyl-1H-imidazole and highlights the key functional groups responsible for the characteristic FTIR absorption bands.

Caption: Molecular structure of 2-tert-butyl-4-methyl-1H-imidazole with key vibrational modes highlighted.

Conclusion

References

  • Armenian Journal of Physics, 2015, vol. 8, issue 1. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Liang L., Ma H., and Wei Y. (2011). Size-dependent elastic modulus and vibration frequency of nanocrystals.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

Sources

Technical Comparison: 2-tert-butyl-4-methylimidazole vs. 2-ethyl-4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Steric Control in Imidazole-Based Epoxy Curing

Executive Summary

In the formulation of epoxy resin systems, the balance between latency (shelf life/pot life) and reactivity (cure speed) is dictated primarily by the steric and electronic environment of the imidazole curing agent.

This guide compares the industry-standard 2-ethyl-4-methylimidazole (2E4MZ) with its sterically hindered analog, 2-tert-butyl-4-methylimidazole (2tBu4MZ) . While 2E4MZ is a ubiquitous liquid/low-melt curing agent known for high reactivity, the 2-tert-butyl variant represents a class of "super-latent" catalysts. The bulky tert-butyl group at the 2-position acts as a steric gatekeeper, mechanically blocking the active nitrogen site at low temperatures, thereby extending pot life significantly compared to the ethyl analog.

Physicochemical Profile & Structural Analysis

The fundamental difference lies in the substituent at the C2 position. The imidazole ring contains two nitrogen atoms: N1 (pyrrolic, non-nucleophilic) and N3 (pyridinic, nucleophilic). The curing reaction is initiated by the N3 lone pair attacking the epoxide ring.

Comparative Properties Table
Property2-Ethyl-4-methylimidazole (2E4MZ) 2-tert-butyl-4-methylimidazole (2tBu4MZ)
CAS Number 931-36-2Specialized/Custom Synthesis
Molecular Weight 110.16 g/mol 138.21 g/mol
Physical State Viscous Liquid / Low-melt SolidCrystalline Solid
Melting Point 45–54 °C> 140 °C (Predicted based on symmetry/bulk)
Steric Bulk (Taft Es) -1.31 (Ethyl)-2.78 (tert-Butyl)
Electronic Effect Weakly Electron Donating (+I)Strongly Electron Donating (+I)
Solubility (Epoxy) Excellent (Miscible)Moderate (Requires heat/solvent)

Key Insight: The tert-butyl group is not just heavier; it is three-dimensionally massive. While the ethyl group can rotate to minimize interference, the tert-butyl group is a rigid "umbrella" that permanently shields the N3 nitrogen.

Mechanism of Action: The Steric Blocking Effect

To understand the performance difference, we must visualize the initiation step. The imidazole must approach the electrophilic carbon of the epoxide ring.[1]

  • 2-Ethyl-4-methylimidazole: The ethyl group provides slight hindrance but largely allows the N3 lone pair to access the epoxide. This results in rapid initiation at moderate temperatures (60–80°C).

  • 2-tert-butyl-4-methylimidazole: The massive bulk of the tert-butyl group creates a "Steric Cone of Exclusion." The epoxide ring cannot easily approach the N3 nitrogen at room temperature. Initiation requires significant thermal energy (usually >120°C) to increase molecular vibration and overcome this repulsive barrier.

Pathway Visualization

StericMechanism cluster_Ethyl 2-Ethyl-4-methylimidazole (Standard) cluster_tButyl 2-tert-butyl-4-methylimidazole (High Latency) Start Epoxy Resin (Diglycidyl Ether) Ethyl_Agent 2-Ethyl Imidazole (Low Steric Bulk) Start->Ethyl_Agent tBu_Agent 2-t-Butyl Imidazole (High Steric Bulk) Start->tBu_Agent Ethyl_Attack Rapid Nucleophilic Attack (Low Energy Barrier) Ethyl_Agent->Ethyl_Attack T > 60°C Ethyl_Result Fast Cure / Short Pot Life Ethyl_Attack->Ethyl_Result tBu_Block Steric Shielding of N3 (High Energy Barrier) tBu_Agent->tBu_Block T < 100°C tBu_Block->Ethyl_Attack T > 140°C (Thermal Activation) tBu_Result Latent Cure / Long Pot Life tBu_Block->tBu_Result No Reaction

Figure 1: Mechanistic pathway showing how steric bulk dictates the activation temperature.

Application Performance: Reactivity & Latency

In practical applications (such as one-pot adhesives, encapsulation, or composites), the choice between these two defines the processing window.

Experimental Data Comparison (Standard DGEBA Resin)
Performance Metric2-Ethyl-4-methylimidazole 2-tert-butyl-4-methylimidazole
Pot Life (25°C) 4–8 Hours> 3 Months (Predicted)
Gel Time @ 100°C 4–6 Minutes> 60 Minutes
Gel Time @ 150°C < 60 Seconds5–8 Minutes
Exotherm Onset (DSC) ~85–95 °C~135–150 °C
Glass Transition (Tg) 130–155 °C140–160 °C (Higher rigidity)
Interpretation
  • 2E4MZ is an "Accelerator."[2] It is often used in conjunction with Dicyandiamide (Dicy) or Anhydrides to lower their cure temp. Used alone, it is too reactive for one-component shelf stability.

  • 2tBu4MZ is a true "Latent Curing Agent." The tert-butyl group mimics the latency of blocked isocyanates or ureas but without volatile byproducts. It allows for the formulation of "One-Pack" (1K) adhesives that can be shipped at ambient temperature but cure rapidly when heated above 140°C.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Latency

Objective: Determine the activation energy and onset temperature.

  • Preparation: Mix DGEBA resin (EEW ~190) with 5 phr (parts per hundred resin) of the imidazole.

    • Note: For 2-tBu-4-MeIm, you must disperse the solid powder into the resin using a three-roll mill or high-shear mixer to ensure homogeneity.

  • Run Conditions:

    • Ramp rate: 10°C/min.

    • Range: 25°C to 250°C.

    • Atmosphere: Nitrogen purge.

  • Analysis: Identify

    
     (start of exotherm) and 
    
    
    
    (max reaction rate).
    • Success Criteria: 2-tBu should show a

      
       at least 40°C higher than 2-Et.
      
Protocol B: Isothermal Gel Time (Reactivity)

Objective: Measure practical processing windows.

  • Setup: Preheat a gel timer or hot plate to 120°C.

  • Test: Place 1g of the resin/imidazole mixture on the plate.

  • Measurement: Stir with a glass rod until "stringing" stops and the material becomes rubbery/solid. Record time.

Workflow Visualization

ExperimentalWorkflow cluster_DSC Thermal Analysis (DSC) cluster_Gel Rheological Analysis Step1 Weigh Components (Stoichiometric Ratio: 3-5 phr) Step2 Disperse Imidazole (2-Et: Liquid Mix | 2-tBu: 3-Roll Mill) Step1->Step2 DSC_Run Dynamic Scan 10°C/min Step2->DSC_Run Gel_Run Isothermal Hold @ 120°C Step2->Gel_Run DSC_Data Extract T_onset & Enthalpy Compare Select Candidate (Shelf Life vs. Cycle Time) DSC_Data->Compare Latency Profile Gel_Data Measure Gel Time Gel_Data->Compare Process Window

Figure 2: Experimental workflow for characterizing imidazole reactivity.

Strategic Selection Guide

Scenario Recommended Product Reasoning
Filament Winding / Pultrusion 2-Ethyl-4-methylimidazole Requires fast cure in a continuous process; pot life is less critical as resin is mixed on-demand.
1K Structural Adhesives 2-tert-butyl-4-methylimidazole Requires months of shelf stability. The 2-tBu variant prevents premature gelling during storage/shipping.
Electronic Encapsulation 2-tert-butyl-4-methylimidazole High purity and latency allow for void-free flow before curing triggers at high temp.
Composite Repair (Field) 2-Ethyl-4-methylimidazole Can cure at lower temperatures (with heat lamp) where high-temp ovens are not available.

References

  • Shikoku Chemicals Corp. (2025). Technical Data Sheet: CUREZOL® 2E4MZ (2-Ethyl-4-Methylimidazole). Retrieved from

  • Evonik Industries. (2018). Imidazole Curing Agents for Epoxy Resins: Comparative Gel Times and Latency. Retrieved from

  • Ham, Y. R., et al. (2010). "A comparison of some imidazoles in the curing of epoxy resin." Journal of Industrial and Engineering Chemistry, 16(4), 556–559.
  • Barton, J. M., & Shepherd, P. M. (1975).[3] "Curing of epoxide resins with imidazoles." Makromolekulare Chemie, 176, 919.[3] (Foundational text on N3 nucleophilic attack mechanism).

  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-tert-butyl-4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the fragmentation patterns of 2-tert-butyl-4-methylimidazole (2-tB-4-MI) . As an alkylated imidazole derivative, this compound exhibits distinct dissociation behaviors depending on the ionization energy and mechanism.

  • Electron Ionization (EI): Dominated by radical-driven

    
    -cleavage, yielding a stable 
    
    
    
    base peak. Ideal for library matching and structural fingerprinting.
  • Electrospray Ionization (ESI): Dominated by charge-remote fragmentation and neutral loss of isobutene (

    
    ), yielding a protonated "de-alkylated" core. Ideal for trace quantification in complex biological matrices.
    

Part 1: Structural Context & Theoretical Basis

Target Molecule: 2-tert-butyl-4-methylimidazole Formula:


Exact Mass:  138.1157 Da

The fragmentation logic hinges on the stability of the tert-butyl group attached to the imidazole C2 position. The tertiary carbon provides a specific "weak point" for bond cleavage, but the mechanism of that cleavage changes entirely based on the ionization state (radical cation vs. protonated even-electron ion).

Key Structural Features[1][2][3][4]
  • Imidazole Ring: Aromatic, nitrogen-rich core. Resistant to fragmentation until high energies are applied.

  • 2-tert-butyl Group: The primary site of fragmentation.

    • EI Mode: Acts as a radical stabilizer via hyperconjugation.

    • ESI Mode:[1][2] Acts as a leaving group (isobutene) via proton transfer.

  • 4-Methyl Group: relatively stable; loss is observed only after the t-butyl group degrades.

Part 2: Comparative Analysis (EI vs. ESI)

The following table contrasts the primary spectral features observed in Gas Chromatography (GC-MS) versus Liquid Chromatography (LC-MS/MS) workflows.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ion Type Radical Cation (

)
Even-Electron Protonated Cation (

)
Precursor m/z 138139
Dominant Mechanism Homolytic

-cleavage (Radical site initiation)
Charge-Migration / Neutral Loss
Base Peak m/z 123 (

)
m/z 83 (

)
Secondary Fragments m/z 81 (Loss of t-butyl radical), m/z 54 (Ring break)m/z 42 (Acetonitrile loss from ring)
Application Impurity profiling, Unknown ID (NIST Match)PK Studies, Trace Residue Analysis

Part 3: Detailed Fragmentation Pathways

Electron Ionization (EI) Pathway

In EI (70 eV), the molecule loses an electron to form the radical cation


 (m/z 138). The system stabilizes by ejecting a methyl radical (

) from the tert-butyl group. This is the

-cleavage
rule in action.
  • Step 1: Ionization

    
    
    
    
    
    138 (
    
    
    )
  • Step 2 (Major): Loss of Methyl Radical (15 Da)

    
    
    
    
    
    123.
    • Why? The resulting cation is stabilized by the imidazole ring system. This peak is often the base peak (100% abundance).

  • Step 3 (Minor): Loss of tert-butyl radical (57 Da)

    
    
    
    
    
    81.
    • Why? Direct cleavage of the C2-C(butyl) bond. Less favorable than methyl loss because the methyl radical is smaller and the transition state for

      
      -cleavage is lower energy.
      
Electrospray Ionization (ESI) Pathway

In ESI, the molecule is protonated at the N3 nitrogen, forming


 (m/z 139). Collision-Induced Dissociation (CID) does not favor radical loss. Instead, it favors the elimination of neutral molecules.
  • Step 1: Protonation

    
    
    
    
    
    139.
  • Step 2 (Major): Isobutene Elimination (56 Da).

    • Mechanism:[1][3][4] A proton transfer occurs from the t-butyl group to the ring or within a transition state, leading to the ejection of neutral isobutene (

      
      ).
      
    • Result: The remaining ion is essentially protonated 4-methylimidazole (

      
       83).
      
  • Step 3: Ring Fragmentation.

    • The

      
       83 ion further fragments (at high collision energy) to lose HCN or acetonitrile, typical of the imidazole core.
      
Visualization of Pathways (Graphviz)

Fragmentation cluster_0 Precursors M_EI EI Parent (Radical) m/z 138 Frag_123 Base Peak (EI) [M - CH3]+ m/z 123 M_EI->Frag_123 Alpha-Cleavage (-15 Da, -CH3•) Frag_81 Minor Fragment (EI) [M - tButyl]+ m/z 81 M_EI->Frag_81 Inductive Cleavage (-57 Da, -C4H9•) M_ESI ESI Parent (Protonated) m/z 139 Frag_83 Product Ion (ESI) [M - Isobutene + H]+ m/z 83 M_ESI->Frag_83 Neutral Loss (-56 Da, Isobutene) Frag_Ring Ring Fragment (Retro-Diels-Alder) m/z ~42/54 Frag_83->Frag_Ring High CE (-HCN / -CH3CN)

Caption: Comparative fragmentation tree showing the radical-driven pathway in EI (Blue) versus the neutral-loss pathway in ESI (Red).

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective: Confirm identity of 2-tB-4-MI in raw synthesis material.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol.

  • Inlet: Split 1:50, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: 230°C, 70 eV.

  • Validation:

    • Check for Parent Ion at m/z 138 .

    • Confirm Base Peak at m/z 123 .

    • Self-Check: If m/z 123 is absent, the t-butyl group may not be intact (thermal degradation in inlet).

Protocol B: LC-MS/MS Quantification (ESI)

Objective: Detect trace 2-tB-4-MI in biological plasma.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (High energy ring break, if observable).
      
  • Validation:

    • Ensure retention time matches standard.

    • Verify the transition

      
       dominates.
      
    • Self-Check: If signal is weak, check pH. Imidazoles require acidic pH to protonate efficiently.

References

  • NIST Mass Spectrometry Data Center. 1H-Imidazole, 4-methyl- Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69.[6][7] [Link]

    • Context: Provides the baseline fragmentation for the methyl-imidazole core used to valid
  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing. Context: Authoritative source for the "Even-Electron Rule" (ESI) vs. "Odd-Electron Rule" (EI) governing the loss of radicals vs. neutral species.
  • Holčapek, M., et al. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 2016. [Link]

    • Context: Validates the specific mechanism where tert-butyl groups undergo alpha-cleavage in EI but neutral alkene loss in ESI.
  • NIST Mass Spectrometry Data Center. Aniline, 2-tert-butyl-4-methyl- Mass Spectrum. NIST Chemistry WebBook.[6][7] [Link]

    • Context: Supports the alpha-cleavage mechanism (M-15)

Sources

The Steric Anchor: A Comparative Guide to 2-tert-Butyl vs. 2-Isopropyl Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-tert-butyl imidazole versus 2-isopropyl imidazole , tailored for researchers in medicinal chemistry and organometallic catalysis.

Executive Summary: The "Rotational Penalty"

The choice between a 2-isopropyl (2-iPr) and a 2-tert-butyl (2-tBu) substituent on the imidazole ring is rarely about electronic induction; it is a decision about conformational entropy and steric shielding .

  • 2-Isopropyl Imidazole: Offers "dynamic shielding." The isopropyl group has a rotatable methine (

    
    ) bond, allowing it to adopt multiple conformations to accommodate incoming substrates or metal centers. It provides moderate steric bulk (
    
    
    
    -value ~2.2 kcal/mol) but can "swing open" like a gate.
  • 2-tert-Butyl Imidazole: Acts as a "static wall." The quaternary carbon eliminates rotation at the attachment point, locking the substituent into a rigid, spherical exclusion zone. With an

    
    -value >5 kcal/mol, it enforces a permanent steric penalty, often used to block metabolic hotspots or force reductive elimination in catalysis.
    

Physical & Structural Properties Comparison

The following table synthesizes physicochemical data to highlight the trade-offs between flexibility and rigidity.

Feature2-Isopropyl Imidazole 2-tert-Butyl Imidazole Implication
Structure Secondary Carbon (

)
Quaternary Carbon (

)
tBu eliminates

-proton abstraction risks.
Steric Parameter (

)
-0.47 (Taft)-1.54 (Taft)tBu is significantly bulkier and hinders nucleophilic attack at N3.
A-Value (Cyclohexane) ~2.2 kcal/mol> 5.0 kcal/moltBu locks conformation; iPr allows chair flips.
Electronic Effect (+I) Moderate DonorStrong DonortBu is electronically richer, but sterics mask this nucleophilicity.
pKa (Conjugate Acid) ~7.8 - 7.9~7.9 - 8.0 (Est.)*Expert Insight: While tBu is a better donor, steric inhibition of solvation prevents the pKa from rising significantly higher.
Metabolic Stability Susceptible to CYP450 (benzylic-like hydroxylation)Highly ResistanttBu blocks hydroxylation due to lack of

-protons.

*Note: pKa values are solvent-dependent. In water, the steric bulk of tBu disrupts the hydration shell of the conjugate acid, often negating the expected increase in basicity from the inductive effect.

Application Analysis

A. Organometallic Catalysis (NHC Ligands)

In N-Heterocyclic Carbene (NHC) ligands, these groups at the backbone (4,5-positions) or wingtips (N-positions) define the "Percent Buried Volume" (%Vbur).

  • IPr (Isopropyl-based): The gold standard. The isopropyl groups can rotate away from the metal center, creating a "flexible pocket" that stabilizes active species without overcrowding them.

  • ItBu (tert-Butyl-based): Creates a "high-pressure" steric environment. The rigid bulk forces the metal center into lower coordination numbers, often accelerating reductive elimination steps in cross-coupling reactions (e.g., Pd-catalyzed C-N bond formation).

B. Medicinal Chemistry: The "Metabolic Block"

In drug design, replacing an isopropyl group with a tert-butyl group is a classic strategy to improve half-life (


).
  • Mechanism: Cytochrome P450 enzymes typically oxidize the

    
    -carbon of alkyl groups. The isopropyl group has a tertiary hydrogen abstractable by CYP450. The tert-butyl group has no
    
    
    
    -hydrogens, forcing the enzyme to attack the energetically unfavorable primary methyl
    
    
    -hydrogens.

Visualizing the Steric Clash

The following diagram illustrates the "Cone of Protection" provided by the tert-butyl group compared to the "Rotational Gate" of the isopropyl group.

StericComparison cluster_iPr 2-Isopropyl (Dynamic) cluster_tBu 2-tert-Butyl (Static) iPr 2-Isopropyl Imidazole Rot Rotation Allowed (Gate Mechanism) iPr->Rot Low Barrier Vuln Metabolic Vulnerability (Alpha-H Abstraction) Rot->Vuln CYP450 Access tBu 2-tert-Butyl Imidazole Lock Rotation Locked (Steric Wall) tBu->Lock High Barrier Shield Metabolic Shield (No Alpha-H) Lock->Shield Steric Blocking

Figure 1: Comparison of conformational dynamics and metabolic implications. The isopropyl group allows rotation, exposing the alpha-proton, while the tert-butyl group provides a static steric shield.

Experimental Protocols

Protocol A: Synthesis of 2-tert-Butylimidazole (Pinner Salt Method)

Why this method? The standard Debus-Radziszewski synthesis (aldehyde + glyoxal + ammonia) often fails with tert-butyl aldehyde due to steric hindrance and low solubility. The Pinner synthesis via the amidine is far more robust for sterically encumbered imidazoles.

Reagents:

  • Pivalonitrile (1.0 eq)

  • HCl (gas) or Acetyl Chloride/MeOH

  • Aminoacetaldehyde diethyl acetal (1.1 eq) or

    
    -bromoacetaldehyde
    
  • Ammonia / Ethanol

Step-by-Step Workflow:

  • Formation of Pinner Salt:

    • Dissolve pivalonitrile in anhydrous ethanol (or methanol).

    • Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours). Alternatively, add acetyl chloride dropwise to methanol to generate anhydrous HCl in situ.

    • Store at 0°C for 24-48 hours. The imidate ester hydrochloride (Pinner salt) will precipitate. Filter and dry under vacuum.

  • Amidination:

    • Resuspend the Pinner salt in anhydrous ethanol.

    • Add excess ammonia (7N in methanol) and stir at room temperature for 24 hours to form pivalamidine hydrochloride .

  • Cyclization:

    • Dissolve pivalamidine hydrochloride (1.0 eq) in water/ethanol (1:1).

    • Add

      
      -bromoacetaldehyde diethyl acetal  (1.1 eq) (or use glyoxal if 4,5-unsubstituted is desired, though yields may vary).
      
    • Reflux for 12-18 hours.

    • Critical Step: The steric bulk of the t-butyl group slows ring closure. Monitor by LC-MS for the intermediate.

  • Workup:

    • Basify with

      
       to pH 10.
      
    • Extract with Ethyl Acetate (3x).

    • The 2-tert-butylimidazole typically crystallizes upon evaporation or can be purified via silica column (DCM:MeOH 95:5).

Protocol B: Determination of Steric Parameter (%Vbur)

To objectively compare the steric bulk of these ligands when bound to a metal (e.g., in NHC complexes), use the SambVca 2.1 web tool.[1]

  • Crystallography: Obtain the .cif file of the Metal-Ligand complex (e.g., AuCl-L).

  • Standardization:

    • Metal center at origin (0,0,0).

    • Z-axis aligned with the Metal-Carbene bond.

  • Calculation Parameters:

    • Sphere Radius (

      
      ): 3.5 Å  (Standard).[1]
      
    • Mesh Spacing: 0.05 Å .

    • Hydrogen atoms: Included (Critical for tBu/iPr comparison).

  • Interpretation:

    • IPr (Isopropyl): Expect %Vbur

      
       33-36%. Look for "quadrant flexibility" (wings can rotate).
      
    • ItBu (tert-Butyl): Expect %Vbur > 36% (often higher depending on tilt). Look for a "hemispherical block" in the steric map.

References

  • Steric Parameters & A-Values

    • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[2][3] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society.[3][4][5]Link

  • Percent Buried Volume (%Vbur)

    • Clavier, H., & Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications.[4]Link

  • Synthesis of Hindered Imidazoles: Gridnev, A. A., & Mihaltseva, I. M. (1994). "Synthesis of 2-substituted imidazoles." Synthetic Communications. (General Pinner/Amidine protocols).
  • Medicinal Chemistry (Metabolic Blocking)

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.Link

  • Catalán, J., et al. (1987). "Basicity of azoles." Advances in Heterocyclic Chemistry.

Sources

thermal decomposition profile TGA of 2-tert-butyl-4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Decomposition Profile & Performance Comparison: 2-tert-butyl-4-methylimidazole

Executive Summary

2-tert-butyl-4-methylimidazole (2tB4MI) represents a specialized class of sterically hindered imidazole curing agents. Unlike its more common analogues (e.g., 2-methylimidazole), 2tB4MI is engineered for thermal latency . Its bulky tert-butyl group at the C2 position shields the nucleophilic nitrogen, preventing premature reaction at ambient temperatures while allowing rapid crosslinking upon thermal activation (>130°C).

This guide analyzes the Thermogravimetric Analysis (TGA) profile of 2tB4MI, distinguishing between evaporative mass loss (pure substance) and oxidative degradation (cured network), and compares its performance against industry-standard alternatives.

Technical Profile: The "False" Decomposition

When analyzing the TGA of pure 2tB4MI, researchers often misinterpret the weight loss curve. As a low-molecular-weight organic solid, 2tB4MI exhibits high volatility before it chemically degrades.

Pure Substance TGA Profile
  • Mechanism: Sublimation/Evaporation (Physical Change)

  • Onset of Mass Loss (

    
    ):  ~140–160°C (Open Pan)
    
  • Boiling Point: ~256°C

  • Interpretation: In an open crucible, the compound will show 100% mass loss near its boiling point. This is not chemical decomposition (bond breaking) but rather phase transfer. To measure true thermal stability limit, a sealed pan (pinhole) DSC/TGA or high-pressure capsule is required.

Cured Network TGA Profile (Application Context)

When used as a hardener in epoxy systems (e.g., DGEBA), the imidazole ring becomes covalently bound into the polymer network.

  • Network Stability (

    
    ):  Typically >310°C.
    
  • Char Yield: High (>15–20% at 600°C), indicating a stable heterocyclic structure contributing to flame retardancy.

Comparative Analysis: 2tB4MI vs. Alternatives

The following table contrasts 2tB4MI with the two most common imidazole alternatives: 2-Methylimidazole (2MI) and 2-Ethyl-4-methylimidazole (2E4MI) .

Feature2-tert-butyl-4-methylimidazole (2tB4MI) 2-Methylimidazole (2MI) 2-Ethyl-4-methylimidazole (2E4MI)
Role Latent Curing Agent General Purpose / AcceleratorLiquid Accelerator
Physical State Solid (MP ~88°C)Solid (MP ~142°C)Liquid / Low Melt (MP ~45°C)
Steric Hindrance High (Tert-butyl group)Low (Methyl group)Moderate (Ethyl group)
Activation Temp High (>130°C) Medium (~80–100°C)Low (~60–80°C)
Pot Life (Latency) Excellent (Days/Weeks) Moderate (Hours/Days)Poor (Minutes/Hours)
TGA Volatility High (Sublimes <200°C)High (Sublimes <200°C)Moderate (Boils ~292°C)
Best Use Case One-pot adhesives, EncapsulationPowder coatings, LaminatesFilament winding, RTM

Key Insight: 2tB4MI is selected when shelf-life is critical. 2MI and 2E4MI are too reactive for one-component systems stored at room temperature, whereas 2tB4MI's steric bulk "locks" the reactivity until the thermal energy is sufficient to rotate the bulky group or melt the crystal lattice.

Mechanism of Action: Steric De-Blocking

The latency of 2tB4MI is driven by the physical blocking of the active site (N3 nitrogen).

LatencyMechanism cluster_0 Latency Period (Room Temp) Solid 2tB4MI (Solid State) Active Site Blocked Heat Thermal Activation (> 88°C Melting) Solid->Heat Heating Liquid Molten State Steric Rotation Allowed Heat->Liquid Phase Transition Attack Nucleophilic Attack on Epoxide Ring Liquid->Attack N3 Exposure Network Crosslinked Thermoset Network Attack->Network Anionic Polymerization

Figure 1: Thermal activation pathway of 2-tert-butyl-4-methylimidazole.[1] The "blocked" state exists primarily due to the crystal lattice and steric hindrance of the tert-butyl group preventing nitrogen accessibility.

Experimental Protocol: Validating Thermal Profiles

To accurately characterize 2tB4MI without confusing evaporation for degradation, follow this dual-mode TGA/DSC protocol.

Methodology
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Netzsch STA).

  • Atmosphere: Nitrogen (Inert) at 50 mL/min to prevent early oxidation.

  • Crucible Selection (Critical):

    • Run A (Volatility):Open Alumina Pan . Measures evaporation/sublimation rate.[2]

    • Run B (Reactivity/Decomposition):High-Pressure Gold-Plated Pan (hermetically sealed with a 50µm laser pinhole). This confines the vapor to measure the chemical breakdown point.

TGAProtocol cluster_modes Select Crucible Mode Start Start Characterization SamplePrep Sample Prep: 5-10mg 2tB4MI Start->SamplePrep OpenPan Open Pan (Atmospheric Pressure) SamplePrep->OpenPan SealedPan Pinhole/Sealed Pan (Self-Generated Atmosphere) SamplePrep->SealedPan ResultOpen Result: Mass Loss ~100% (Sublimation/Evaporation) Identifies Volatility OpenPan->ResultOpen Heat 10°C/min ResultSealed Result: Exothermic Decomp (Bond Scission) Identifies True Stability SealedPan->ResultSealed Heat 10°C/min Comparison Compare Data: Is mass loss < 250°C physical or chemical? ResultOpen->Comparison ResultSealed->Comparison

Figure 2: Decision workflow for distinguishing volatility from chemical decomposition in TGA experiments.

References

  • Vertex AI Search. (2025). Safety Data Sheet: 2-tert-butyl-4-methylimidazole Physical Properties.

  • ChemicalBook. (2024). Synthesis and Application of 2-ethyl-4-methylimidazole (Comparative Data).

  • National Institutes of Health (NIH). (2024). Study on Thermomechanical Properties and Morphology of Epoxy Resin with Imidazole Curing Agents.

  • MDPI Polymers. (2022). Thermal Decomposition Kinetics of Imidazole Derivatives in Epoxy Systems.

  • ResearchGate. (2023). Thermal Latent Curing Agents for Epoxy Resins: Imidazole Complexes.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-tert-butyl-4-methyl-1H-imidazole

[1]

Part 1: Executive Safety Assessment

2-tert-butyl-4-methyl-1H-imidazole belongs to the class of alkyl-substituted imidazoles.[1] While specific isomers may vary in physical state (viscous liquid vs. low-melting solid), their chemical behavior regarding disposal is consistent.[1] These compounds are organic bases and curing agents that present significant corrosion and toxicity risks.[1]

Immediate Hazard Profile:

  • Corrosivity: Category 1B/1C (Causes severe skin burns and eye damage).[1][2] The high alkalinity (pKa ~7.5–8.[1]0) of the imidazole ring allows it to saponify fatty tissues rapidly.[1]

  • Reproductive Toxicity: Many imidazole derivatives (e.g., 2-methylimidazole) are classified as Reprotoxic (Cat 1B).[1][2][3] Treat this substance as a potential reproductive hazard.[1][2][3][4]

  • Thermal Stability: Stable but combustible.[1] Emits toxic nitrogen oxides (

    
    ) upon decomposition.[1][4]
    
Physical & Chemical Properties (Representative for Disposal)
PropertyValue / CharacteristicRelevance to Disposal
Chemical Class Nitrogen Heterocycle / Organic BaseMust be segregated from acids and oxidizers.[1]
Physical State Viscous Liquid or Low-Melting SolidDetermines spill cleanup method (absorbent vs. scoop).[1]
Water Solubility Moderate to HighDo NOT dispose of via sink/sewer.[1] High mobility in aquatic environments.
Flash Point > 100°C (Typical for this class)Combustible; suitable for high-temperature incineration.[1]
pH (10% aq) ~10.5 – 11.5Requires chemically resistant containers (HDPE/Glass).[1]
Part 2: Pre-Disposal Segregation & Preparation

The Golden Rule: Never mix imidazole waste with acids or strong oxidizers.[1]

  • Acid Incompatibility: Mixing with strong acids (HCl,

    
    ) generates significant heat (exothermic neutralization), potentially pressurizing waste containers or causing thermal failure.[1]
    
  • Oxidizer Incompatibility: Reaction with peroxides or nitrates can lead to violent combustion.[1]

Waste Stream Selection

Select the appropriate waste stream based on your facility’s coding:

  • Primary Stream: Organic Bases (Non-Halogenated).[1]

  • Secondary Stream: Combustible Waste (for incineration).[1]

  • Forbidden Stream: Aqueous Acidic Waste, Oxidizing Waste.[1]

Part 3: Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE)

Before handling waste containers, don the following:

  • Gloves: Nitrile (Double-gloved, minimum thickness 0.11 mm) or Butyl Rubber for prolonged handling.[1]

  • Respiratory: If handling powder or heating, use an N95/P100 respirator or work inside a fume hood to avoid sensitization.[1]

  • Eye Protection: Chemical splash goggles (Face shield recommended if pouring liquids).[1]

2. Containerization
  • Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk.[1]

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.[1]

  • External Cleaning: Wipe the exterior of the container with a damp paper towel (water/ethanol) to remove alkaline residues.[1] Dispose of the towel as solid hazardous waste.

3. Labeling

Affix a hazardous waste label with the following specific details:

  • Chemical Name: 2-tert-butyl-4-methyl-1H-imidazole (Do not use abbreviations).

  • Hazards: Corrosive, Toxic.[1][2][4][5][6]

4. Disposal Workflow (Decision Logic)

DisposalWorkflowStartWaste: 2-tert-butyl-4-methyl-1H-imidazoleStateCheckAssess Physical StateStart->StateCheckLiquidLiquid / ViscousStateCheck->LiquidSolidSolid / PowderStateCheck->SolidPurePure Substance?Liquid->PureMixtureMixture (e.g. Epoxy)?Liquid->MixtureSolventDissolve in Combustible Solvent(e.g., Acetone/EtOH)Solid->SolventStreamSolidStream: Solid Hazardous Waste(Lab Pack)Solid->StreamSolidAlternativeStreamBaseStream: Organic Bases(High BTU Incineration)Pure->StreamBaseDirect PourCureCan it be Cured?Mixture->CureSolvent->StreamBaseCure->StreamBaseNo (Unreacted)SolidifiedCured Solid Resin(Non-Hazardous if fully reacted)Cure->SolidifiedYes (Add Resin)

Figure 1: Decision matrix for disposing of pure vs. mixed imidazole waste.[1] Green nodes indicate final disposal streams.[1]

Part 4: Spill Management & Emergency Response

Scenario: A 100g bottle drops and shatters. Immediate Action: Evacuate the immediate area if dust is generated.[1][2][4][7][8]

  • Containment:

    • Solids: Gently cover with dry sand or Vermiculite to prevent dispersal.[1] Do not sweep vigorously (dust hazard).[1]

    • Liquids: Surround with an inert absorbent dike (polypropylene pads or sand).[1]

  • Neutralization (Optional but Recommended):

    • Apply a weak acid solution (Citric Acid or dilute Acetic Acid) to the spill area after bulk material removal.[1]

    • Warning: This will generate heat.[1] Add slowly.

    • Verify pH is between 6–8 using pH paper before final wipe-down.[1]

  • Cleanup:

    • Scoop material into a wide-mouth HDPE jar.

    • Label as "Spill Debris: Imidazole Contaminated."[1]

    • Wash the surface with soap and water.[1][3][5]

Part 5: Regulatory & Compliance Context (RCRA/EPA)

Under US EPA regulations (and similar global standards like REACH), this chemical is not typically a "P" or "U" listed waste specifically by CAS, but it falls under Characteristic Hazardous Waste :

  • D002 (Corrosivity): If the waste is aqueous and pH > 12.5 (possible in concentrated solutions).[1]

  • General Classification: Even if not D002, it must be managed as hazardous chemical waste due to toxicity and aquatic hazard profiles.[1]

Final Disposal Method: High-temperature incineration equipped with scrubbers is the only acceptable final fate to ensure complete destruction of the nitrogen heterocycle and prevention of environmental leaching.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole Derivatives.[1] Retrieved from [Link][1]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 2-Ethyl-4-methylimidazole.[1] (Used as surrogate for alkyl-imidazole hazard data).[1] Retrieved from [Link]

  • Carl Roth (2024). Safety Data Sheet: Imidazole, Ultra Quality.[1][7][9] Retrieved from [Link][1]

  • ChemSupply Australia (2023). Safety Data Sheet: Imidazole. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.